5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593188 | |
| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-59-8 | |
| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one basic properties
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound featuring a dihydroisoquinolinone core with a chlorine substituent on the aromatic ring. This molecule is of significant interest in medicinal chemistry, primarily serving as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its scaffold is integral to the development of potential therapeutic agents, particularly those targeting neurological disorders and for use in drug discovery programs.[1] Research into derivatives of the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold has revealed potent bioactivities, including antifungal properties, highlighting the importance of this structural motif in agrochemical and pharmaceutical development.[2]
Chemical and Physical Properties
Table 1: Chemical Identifiers and General Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 129075-59-8 | [1][3] |
| Molecular Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| Canonical SMILES | C1NC(=O)C2=C(C1)C(=CC=C2)Cl | |
| Primary Use | Intermediate in chemical synthesis | [1] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [1][4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| Exact Mass | 181.02944 g/mol | |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [5] |
| XLogP3 | 1.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
Spectroscopic Properties
While specific spectra for this compound are available from commercial suppliers, detailed peak assignments are not published in the reviewed literature.[6] Based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would show signals for the aromatic protons on the chlorinated ring and two triplets corresponding to the adjacent methylene (-CH₂-) groups in the dihydroisoquinoline core. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the characteristic carbonyl carbon (C=O) peak in the downfield region (typically ~160-170 ppm), aromatic carbons, and two aliphatic carbons from the methylene groups.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amide, C=O stretching of the lactam ring, and C-Cl stretching, as well as bands corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not provided in the surveyed literature. However, general and robust methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold are well-documented. The Curtius rearrangement is a highly recommended method for the large-scale synthesis of this class of compounds.[7]
General Protocol for Synthesis via Curtius Rearrangement
This protocol is a representative method for the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one structure, which can be adapted for the 5-chloro substituted target. The process begins with a substituted phenylpropenoic acid, which is converted to an acyl azide, undergoes rearrangement to an isocyanate, and finally cyclizes to form the desired lactam.
-
Acid to Acyl Chloride Conversion: A substituted 3-phenylpropenoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. The reaction is typically run at room temperature until completion.
-
Acyl Azide Formation: The crude acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent system (e.g., acetone/water). This step is performed at low temperatures (e.g., 0°C) to safely generate the acyl azide intermediate.
-
Curtius Rearrangement and Cyclization: The acyl azide is extracted into a high-boiling point, inert solvent (e.g., diphenyl ether). The solution is heated to a high temperature (e.g., >200°C), causing the acyl azide to undergo the Curtius rearrangement to form a styryl isocyanate intermediate. This intermediate then undergoes an intramolecular thermal cyclization to yield the 1(2H)-isoquinolinone product.
-
Hydrogenation: The resulting isoquinolinone contains a double bond in the heterocyclic ring. To obtain the final 3,4-dihydroisoquinolin-1(2H)-one, a catalytic hydrogenation step is performed. The compound is dissolved in a solvent like ethanol or acetic acid and subjected to hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C).[7]
-
Purification: The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1-ones.
Biological Activity and Applications
There is no specific biological activity or mechanism of action reported for this compound itself in the reviewed scientific literature. Its primary and significant role is that of a synthetic intermediate.[1]
The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives synthesized from this core have shown a wide range of biological activities, including:
-
Antioomycete and Antifungal Activity: A study on various derivatives of 3,4-dihydroisoquinolin-1(2H)-one demonstrated significant activity against the plant pathogen Pythium recalcitrans, suggesting potential applications in agriculture.[2]
-
Antitumor and Antimicrobial Agents: The core structure is found in numerous natural products and has been utilized to develop synthetic molecules with antitumor and antimicrobial properties.[2]
-
Neurological Drug Development: The parent structure is often incorporated into molecules designed to target enzymes or receptors involved in neurological disorders.[1]
Therefore, the value of this compound lies in its potential to be chemically modified to produce novel derivatives with tailored pharmacological profiles for drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndmate.com [rndmate.com]
- 4. 230301-83-4 CAS MSDS (5-FLOUORO-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(129075-59-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one (CAS: 129075-59-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the CAS number 129075-59-8. It belongs to the class of dihydroisoquinolinones, which are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic molecules. This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders and oncology. Its chemical structure, featuring a chlorinated benzene ring fused to a lactam ring, provides a versatile platform for chemical modifications to explore structure-activity relationships in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 129075-59-8 | N/A |
| Molecular Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| Appearance | White to off-white solid (typical) | N/A |
| LogP | 1.95 | N/A |
| Polar Surface Area (PSA) | 29.1 Ų | N/A |
| Storage Temperature | 2-8°C | [1] |
Synthesis
A plausible synthetic workflow for this compound is outlined below. This represents a general approach and may require optimization for specific laboratory conditions.
Caption: Plausible synthetic route to this compound.
Experimental Protocol (General Adaptation):
-
Acylation: To a solution of 2-(2-chlorophenyl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0°C, slowly add chloroacetyl chloride. The reaction mixture is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude N-(2-(2-chlorophenyl)ethyl)-2-chloroacetamide.
-
Friedel-Crafts Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide), and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a controlled temperature. The mixture is then heated to promote intramolecular cyclization.
-
Final Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
Direct biological data for this compound is limited in publicly accessible literature. However, the 3,4-dihydroisoquinolin-1-one scaffold is a key pharmacophore in a range of biologically active compounds, most notably as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a significant target for drug development. Inhibition of PRMT5 can modulate gene expression and cellular signaling pathways, leading to anti-proliferative effects in cancer cells.
While no specific IC₅₀ values for this compound against PRMT5 have been reported, studies on its derivatives suggest that this core structure is a promising starting point for the development of potent PRMT5 inhibitors.
Signaling Pathways
The inhibition of PRMT5 by compounds containing the 3,4-dihydroisoquinolin-1-one scaffold can impact several downstream signaling pathways crucial for cancer cell proliferation and survival. Two of the most significant pathways are the WNT/β-catenin pathway and the PI3K/AKT/GSK3β pathway .
5.1. PRMT5 and the WNT/β-catenin Signaling Pathway
PRMT5 can regulate the WNT/β-catenin signaling pathway, which is often hyperactivated in various cancers. PRMT5 inhibition can lead to the de-repression of WNT pathway antagonists, thereby inhibiting the pro-proliferative signaling cascade.
Caption: PRMT5 inhibition and its effect on the WNT/β-catenin pathway.
5.2. PRMT5 and the PI3K/AKT/GSK3β Signaling Pathway
PRMT5 also intersects with the PI3K/AKT/GSK3β pathway, another critical signaling axis for cell growth and survival. Inhibition of PRMT5 can lead to a reduction in the activity of key components of this pathway.
Caption: PRMT5 inhibition and its impact on the PI3K/AKT/GSK3β pathway.
Experimental Protocols
As a key intermediate, this compound would be utilized in the synthesis of final compounds, which would then be subjected to biological assays. A general protocol for a PRMT5 enzymatic inhibition assay, a likely application for derivatives of this compound, is provided below.
PRMT5 Enzymatic Inhibition Assay (General Protocol):
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)
-
Detection reagent (e.g., antibody-based or fluorescent probe for S-adenosyl-L-homocysteine (SAH))
-
Test compound (dissolved in DMSO)
-
384-well plates
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the PRMT5/MEP50 enzyme complex and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H4 substrate and SAM.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution.
-
Add the detection reagent and incubate to allow for signal development.
-
Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The following diagram illustrates a typical workflow for evaluating a potential PRMT5 inhibitor derived from the core compound.
Caption: General workflow for the evaluation of potential PRMT5 inhibitors.
Conclusion
This compound is a valuable building block in medicinal chemistry. While direct biological data on this specific compound is scarce, its core structure is integral to the development of potent inhibitors of PRMT5, a key target in oncology. Understanding its synthesis, physicochemical properties, and the signaling pathways modulated by its derivatives is crucial for researchers and drug development professionals. Further investigation into the direct biological activity of this compound and the development of novel derivatives holds significant promise for the discovery of new therapeutic agents.
References
An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one. This compound is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of biologically active molecules for therapeutic agent development, particularly in the area of neurological disorders.[1]
Core Molecular Properties
This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline class.[2] Its core structure is a bicyclic system featuring a benzene ring fused to a dihydro-pyridinone ring. The key quantitative data for this molecule are summarized below.
| Property | Value | Reference |
| CAS Number | 129075-59-8 | [2][3][4] |
| Molecular Formula | C₉H₈ClNO | [1][2][3] |
| Molecular Weight | 181.62 g/mol | [1][2][3] |
| Storage | Sealed in dry, room temperature or 2-8℃ | [1][2] |
Molecular Structure and Visualization
The structure of this compound consists of an aromatic benzene ring fused to a six-membered lactam (a cyclic amide) ring. A chlorine atom is substituted at the C5 position of the aromatic ring. The dihydro aspect indicates saturation at the C3 and C4 positions of the heterocyclic ring.
Experimental Protocols
While specific experimental data for this compound is proprietary to chemical suppliers, this section outlines representative protocols for its synthesis and characterization based on established methods for the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones can be efficiently achieved via a Curtius rearrangement sequence, which involves the thermal cyclization of a styryl isocyanate intermediate.[5] This method is often preferred for its good overall yield.[5]
-
Preparation of the Carboxylic Acid Precursor: Start with an appropriately substituted phenylpropanoic acid. For the target molecule, this would be 2-(2-chlorophenyl)ethan-1-yl-derived carboxylic acid.
-
Formation of the Acyl Azide: The carboxylic acid is converted to an acyl azide. A common method is to first form an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide in a suitable solvent like acetone or a biphasic system.
-
Curtius Rearrangement and Cyclization: The acyl azide is heated in an inert, high-boiling solvent (e.g., diphenyl ether). The azide undergoes thermal rearrangement to form an isocyanate intermediate.
-
Intramolecular Cyclization: At high temperatures, the isocyanate undergoes an intramolecular electrophilic substitution onto the adjacent benzene ring to form the fused lactam ring system, yielding the unsaturated isoquinolinone.
-
Reduction to Dihydroisoquinolinone: The resulting isoquinolinone is then catalytically hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to reduce the double bond in the heterocyclic ring, affording the final this compound product.[5]
-
Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation of organic molecules. While specific spectral data for this compound is not publicly available, a general protocol for its acquisition is as follows.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and the collection of 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to confirm the presence of aromatic, aliphatic, and N-H protons, and to elucidate the connectivity of the molecule, confirming the structure. Spectroscopic data for this and related compounds are available from various chemical suppliers.[6][7]
Synthesis and Characterization Workflow
The logical workflow from starting materials to a fully characterized final product involves synthesis, purification, and structural confirmation.
Applications in Research and Drug Development
This compound serves as a valuable building block in synthetic organic chemistry. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest in medicinal chemistry.[1] Derivatives based on this core structure have been synthesized and investigated for a range of biological activities. For example, various substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated potent antioomycete activity, indicating potential applications as crop protection agents.[8][9] While the broader scaffold is explored for various therapeutic targets, specific signaling pathways and biological activities for the 5-chloro substituted variant are not detailed in publicly available literature. Its primary role remains that of a key intermediate for creating more complex, biologically active molecules.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. 129075-59-8|5-Chloro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 3. 129075-59-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rndmate.com [rndmate.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(129075-59-8) 1H NMR spectrum [chemicalbook.com]
- 7. 5-chloro-3,4-dihydroquinolin-2(1H)-one(72995-15-4) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a heterocyclic compound with the chemical formula C₉H₈ClNO. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide consolidates available information and extrapolates from the well-studied class of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The document covers physicochemical properties, general synthetic strategies, and known biological applications of the core scaffold, with a particular focus on its role as a key intermediate in the development of therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The introduction of a chlorine atom at the 5-position, yielding this compound, modulates the electronic and steric properties of the core structure, offering a valuable building block for the synthesis of targeted therapeutic agents. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly those aimed at neurological disorders and oncology.[1] The strategic placement of the chloro group can influence binding affinities and metabolic stability, making it an attractive starting point for lead optimization in drug discovery programs.
Physicochemical and Spectral Data
Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. However, predicted and basic experimental data are available from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | Commercial Suppliers |
| Molecular Weight | 181.62 g/mol | Commercial Suppliers |
| CAS Number | 129075-59-8 | Commercial Suppliers |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Purity | Typically >95% | Commercial Suppliers |
| Storage | 2-8°C, protected from light and moisture | Commercial Suppliers |
While specific, experimentally verified spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often provided by commercial suppliers upon purchase, representative spectral data for the broader class of 3,4-dihydroisoquinolin-1(2H)-ones are well-documented in the scientific literature. Researchers working with this compound can expect characteristic signals corresponding to the aromatic, methylene, and amide protons.
Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The selection of a particular method may depend on the availability of starting materials, desired scale, and substituent tolerance.
General Synthetic Workflow
A common and versatile approach for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli-Cushman reaction.[2][3] This method involves the condensation of a homophthalic anhydride with an imine or its equivalent. For the synthesis of the title compound, a chloro-substituted homophthalic anhydride would be a logical precursor.
Caption: Generalized synthetic workflow for this compound.
Experimental Considerations
-
Reaction Conditions: The Castagnoli-Cushman reaction is typically carried out in a high-boiling aprotic solvent, such as toluene or xylene, at elevated temperatures.
-
Purification: The crude product is often purified by recrystallization or column chromatography on silica gel.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Significance and Applications
The primary value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. The 3,4-dihydroisoquinolin-1(2H)-one core is a "privileged structure" in medicinal chemistry, meaning it can serve as a high-affinity ligand for a variety of biological targets.
Intermediate for PARP Inhibitors
A significant application of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][4][5] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The isoquinolinone core can mimic the nicotinamide moiety of the NAD+ cofactor, binding to the active site of PARP.
Caption: Simplified signaling pathway of PARP inhibition.
The 5-chloro substituent on the isoquinolinone ring can be strategically utilized to enhance binding affinity and selectivity for different PARP isoforms or to modulate the pharmacokinetic properties of the final drug candidate.
Central Nervous System (CNS) Applications
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been explored for their potential in treating neurological disorders.[1] The scaffold's ability to be readily functionalized allows for the synthesis of libraries of compounds that can be screened against various CNS targets, such as G-protein coupled receptors and enzymes involved in neurotransmitter metabolism. The lipophilicity imparted by the chlorine atom in this compound may be advantageous for brain penetration, a critical attribute for CNS-acting drugs.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While comprehensive data on the compound itself is not widely published, its structural relationship to a well-established class of biologically active scaffolds provides a strong foundation for its application in drug discovery. The general synthetic routes are accessible, and the potential for its derivatives to act as potent inhibitors of key biological targets, such as PARP, makes it a compound of significant interest for researchers in oncology and neuroscience. Further public disclosure of experimental data and biological evaluation of this specific compound and its derivatives would be highly beneficial to the scientific community.
References
- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
An In-depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic compound with notable applications in medicinal chemistry. Its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) positions it as a valuable scaffold in the development of novel therapeutics, particularly in oncology.
Core Molecular and Physical Properties
This compound is a chlorinated derivative of the 3,4-dihydroisoquinolin-1-one core structure. The introduction of a chlorine atom at the 5-position significantly influences its electronic properties and biological activity.
| Property | Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| CAS Number | 129075-59-8 |
| Storage Conditions | 2-8℃ |
Synthesis and Experimental Protocols
A plausible synthetic workflow could involve the diazotization of an amino-isoquinoline precursor followed by a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine at the 5-position.[1]
Conceptual Experimental Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
This compound is recognized as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The primary target, PARP1, is a key sensor of DNA single-strand breaks. Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
By inhibiting PARP1, this compound and its derivatives can disrupt this critical DNA repair mechanism. In cancer cells that already have a compromised DNA repair system (e.g., due to BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering cell death. This concept is known as synthetic lethality.
PARP1 Signaling Pathway in DNA Damage Response
Caption: Simplified PARP1 signaling pathway and the effect of its inhibition.
Applications in Research and Drug Development
This compound serves as a valuable starting material and fragment in the design and synthesis of more potent and selective PARP inhibitors. Researchers in drug development utilize this and related scaffolds to explore structure-activity relationships (SAR) with the aim of optimizing efficacy, selectivity, and pharmacokinetic properties. Its derivatives are being investigated for their therapeutic potential in various cancers, including ovarian, breast, and prostate cancer. Furthermore, given the role of PARP in other cellular processes such as inflammation, the therapeutic applications of inhibitors based on this scaffold may extend beyond oncology.
References
The Isoquinolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the isoquinolinone core, with a focus on its role in anticancer, neuroprotective, and anti-inflammatory applications, and as a potent inhibitor of key enzymes. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile scaffold.
Biological Significance and Therapeutic Applications
The isoquinolinone nucleus is a recurring motif in numerous biologically active natural products and synthetic compounds.[1] Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. The diverse pharmacological profile of isoquinolinone derivatives underscores their importance in drug discovery.[2]
Anticancer Activity: A significant body of research has highlighted the potent anticancer properties of isoquinolinone-based compounds.[3][4] These molecules exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[5][6] Furthermore, certain derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization, a key process in cell division.[4][7]
Neuroprotective Effects: The isoquinolinone scaffold is also a promising framework for the development of neuroprotective agents.[8] Studies have demonstrated that isoquinoline alkaloids can mitigate neuronal damage by reducing oxidative stress and neuroinflammation.[9][10] Their mechanisms of action often involve the modulation of key signaling pathways implicated in neuronal survival and function.[11]
Anti-inflammatory Activity: Several isoquinolinone derivatives have exhibited potent anti-inflammatory properties.[12] For instance, certain compounds have been shown to suppress the production of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammatory conditions.[13] The anti-inflammatory effects are often mediated through the inhibition of signaling pathways such as the MAPKs/NF-κB pathway.[13]
Enzyme Inhibition: The isoquinolinone core serves as a versatile template for the design of potent and selective enzyme inhibitors. Beyond PARP and HDACs, isoquinolinone-based molecules have been developed as inhibitors of phosphodiesterases (PDEs), which are key regulators of intracellular signaling pathways.[14]
Data Presentation: A Quantitative Overview
The following tables summarize the in vitro activities of representative isoquinolinone derivatives against various biological targets. This quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), offers a comparative perspective on the potency of these compounds.
Table 1: Anticancer Activity of Isoquinolinone Derivatives
| Compound Class | Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |
| Isoquinolinone–Naphthoquinone Hybrid | 5c | C6 Glioma | 1.34 ± 0.02 µM | |
| Isoquinolinone–Naphthoquinone Hybrid | 5c | U87MG Glioma | 1.28 ± 0.03 µM | |
| Isoquinolinone–Naphthoquinone Hybrid | 5d | C6 Glioma | 1.35 ± 0.009 µM | |
| Isoquinolinone–Naphthoquinone Hybrid | 5d | U87MG Glioma | 1.33 ± 0.01 µM | |
| Isoquinoline-based Hydroxamic Acid | 10a | RPMI 8226 | < 1 µM | [6] |
| Isoquinoline-based Hydroxamic Acid | 10f | HCT 116 | < 0.3 µM | [6] |
| Isoquinoline-based Hydroxamic Acid | 10g | HCT 116 | < 0.3 µM | [6] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin D (1) | Various | 38–110 nM | |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin K (3) | Various | 38–110 nM | |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin M (5) | Various | 38–110 nM | |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | Lamellarin N (9) | SK-MEL-5 | 0.187 µM |
Table 2: Enzyme Inhibitory Activity of Isoquinolinone Derivatives
| Target Enzyme | Compound Class | Derivative | Inhibition (IC50) | Reference |
| PARP-1 | Isoquinolinone–Naphthoquinone Hybrid | 5c | 2.4 nM | |
| PARP-1 | Isoquinolinone–Naphthoquinone Hybrid | 5d | 4.8 nM | |
| PARP-1 | Imidazoquinolinone | BYK49187 | pIC50 = 8.36 | [5] |
| PARP-1 | Isoquinolindione | BYK204165 | pIC50 = 7.35 | [5] |
| HDAC1 | Isoquinoline-based Hydroxamic Acid | 10c | 4.17 ± 0.11 nM | [6] |
| HDAC3 | Isoquinoline-based Hydroxamic Acid | 10c | 4.00 ± 0.10 nM | [6] |
| HDAC6 | Isoquinoline-based Hydroxamic Acid | 10c | 3.77 ± 0.07 nM | [6] |
| PDE4B | 1-Phenyl-3,4-dihydroisoquinoline | 15 | Potent Inhibition | [14] |
| PDE5 | Quinoline-based | 4b | 20 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of isoquinolinone derivatives.
Synthesis of 3-Arylisoquinolin-1(2H)-ones
This protocol is adapted from the method developed by Khadka and co-workers for the synthesis of 3-arylisoquinolinones.
Materials:
-
Appropriate N,N-diethyl-2-methylbenzamide
-
Appropriate benzonitrile
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Dry Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Prepare a solution of the appropriate benzonitrile (1.5 mmol) in dry THF (10.0 mL).
-
In a separate flask, prepare a solution of n-BuLi (3.8 mmol, 2.5 M) in dry THF (10 mL) for the synthesis of certain derivatives, or LDA (4.0 mmol, 1.0 M) in dry THF (10 mL) for others.
-
Cool the n-BuLi or LDA solution to -78 °C.
-
To the cooled solution, add a solution of the appropriate N,N-diethyl-2-methylbenzamide (1.5 mmol) in dry THF (10.0 mL) dropwise.
-
After stirring for a specified time, add the benzonitrile solution dropwise to the reaction mixture.
-
Allow the reaction to proceed, monitoring its completion by Thin Layer Chromatography (TLC) using a mobile phase of MeOH:CH2Cl2 (1:99 v/v).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., CH2Cl2) to yield the desired 3-arylisoquinolin-1(2H)-one.
In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of isoquinolinone compounds on cancer cell lines.[2][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoquinolinone compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment and incubate overnight.
-
Prepare serial dilutions of the isoquinolinone compound in complete medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
PARP-1 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of isoquinolinone compounds on PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer
-
Isoquinolinone compound (dissolved in DMSO)
-
Developer reagent
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the isoquinolinone compound in PARP assay buffer.
-
In a 96-well black microplate, add the diluted compound, a positive control inhibitor, and a DMSO-only control.
-
Add the diluted PARP-1 enzyme solution to each well.
-
Add activated DNA to each well.
-
Initiate the reaction by adding β-NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer reagent.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
HDAC Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of isoquinolinone compounds on HDAC enzymes.[6]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Isoquinolinone compound (dissolved in DMSO)
-
Developer solution (containing a stop solution like Trichostatin A and trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the isoquinolinone compound in HDAC assay buffer.
-
In a 96-well black microplate, add the diluted compound, a positive control inhibitor (e.g., SAHA), and a DMSO-only control.
-
Add the diluted recombinant HDAC enzyme to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
PDE Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of isoquinolinone compounds on phosphodiesterases.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4, PDE5)
-
Fluorescently labeled substrate (e.g., cGMP-FAM)
-
PDE assay buffer
-
Binding agent
-
Isoquinolinone compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sildenafil for PDE5)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the isoquinolinone compound in PDE assay buffer.
-
Add the diluted compound, positive control, and a DMSO-only control to the wells of a 96-well black microplate.
-
Add the diluted PDE enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the binding agent to all wells and incubate for an additional 30 minutes at room temperature.
-
Read the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of isoquinolinone derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of isoquinolinone derivatives.
Caption: Simplified signaling pathway of PARP-1 inhibition by isoquinolinone derivatives.
Caption: Mechanism of action of isoquinolinone-based HDAC inhibitors.
Conclusion
The isoquinolinone scaffold represents a highly versatile and privileged core in medicinal chemistry, with its derivatives demonstrating a wide spectrum of potent biological activities. The extensive research into their anticancer, neuroprotective, and anti-inflammatory properties, coupled with their efficacy as enzyme inhibitors, underscores their significant therapeutic potential. This technical guide has provided a comprehensive overview of the biological significance of the isoquinolinone scaffold, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key signaling pathways. It is anticipated that the information presented herein will serve as a valuable resource for scientists and researchers in the ongoing quest to develop novel and effective isoquinolinone-based therapeutics for a range of human diseases. The continued exploration of the vast chemical space accessible from this scaffold promises to yield new generations of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]
- 11. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 13. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
An In-depth Technical Guide to 3,4-Dihydroisoquinolin-1(2H)-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules of significant medicinal interest. Its unique structural features have made it a cornerstone in the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and pharmacological applications of 3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies for 3,4-Dihydroisoquinolin-1(2H)-one Core
The construction of the 3,4-dihydroisoquinolin-1(2H)-one skeleton can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol. Key methodologies include intramolecular cyclization, carbonylation reactions, metal-catalyzed C-H activation, and multicomponent reactions.[1]
A general workflow for the synthesis and evaluation of these derivatives is outlined below:
Caption: General workflow for the synthesis and biological evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives.
Key Synthetic Methodologies:
-
Intramolecular Cyclization: This approach involves the cyclization of suitably substituted phenylethylamine derivatives, such as carbamates, ureas, thioureas, isocyanates, or azidoamides.[1]
-
Carbonylation and Carbomylation: These methods introduce the carbonyl group of the lactam ring through reactions involving carbon monoxide or its surrogates.[1]
-
Metal-Catalyzed Protocols: Palladium and rhodium-catalyzed reactions, often involving C-H activation with a directing group, have emerged as powerful tools for the synthesis of this scaffold.[1]
-
Multicomponent Reactions: The Castagnoli–Cushman reaction, which involves the condensation of a homophthalic anhydride, an amine, and an aldehyde or ketone, provides a highly efficient and diastereoselective route to substituted 3,4-dihydroisoquinolin-1(2H)-ones.[2][3][4][5]
Experimental Protocol: Castagnoli-Cushman Reaction
This protocol describes a general procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction.[2][3][5]
Materials:
-
Homophthalic anhydride
-
Appropriate primary amine
-
Substituted aldehyde or ketone
-
Toluene or another suitable solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of homophthalic anhydride (1.0 eq) in toluene, add the primary amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the intermediate imine.
-
Add the aldehyde or ketone (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diverse Biological Activities and Pharmacological Applications
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Tabulated Summary of Biological Activities:
| Biological Activity | Key Derivatives and Remarks | Reference(s) |
| Anticancer | Inhibition of enzymes like PARP and EZH2. | [1] |
| Anti-HIV | [1] | |
| Antidepressant | [1] | |
| H3 Receptor Antagonist | Potential for treating neuropathic pain. | [1] |
| GSK-3 Inhibitor | [1] | |
| Antithrombotic | Studied for the treatment of thromboembolic disorders. | [1] |
| Antimicrobial | Antibacterial and antifungal properties. | [1] |
| Antioomycete | Effective against plant pathogens like Pythium recalcitrans. | [2][3][5] |
| Spasmolytic | Smooth muscle relaxant activity. | [6] |
| Antiviral | Activity against human coronaviruses. | [7] |
| PRMT5 Inhibition | Potent and selective inhibitors for potential leukemia and lymphoma treatment. | [8] |
| Free-Radical Scavenging | Antioxidant properties. | [9] |
| Enzyme Inhibition | Inhibition of d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. | [9] |
Quantitative Structure-Activity Relationship (QSAR) and Lead Optimization
The diverse biological activities of these derivatives have prompted extensive structure-activity relationship (SAR) studies to identify key structural features responsible for their therapeutic effects. For instance, in the context of antioomycete activity, 3D-QSAR studies have highlighted the importance of the C4-carboxyl group for potency against P. recalcitrans.[2][3]
The general process of lead optimization based on SAR is depicted below:
Caption: Iterative cycle of lead optimization for 3,4-dihydroisoquinolin-1(2H)-one derivatives.
Case Study: Antioomycete Activity against Pythium recalcitrans
A notable application of 3,4-dihydroisoquinolin-1(2H)-one derivatives is in the management of plant diseases. A series of 59 derivatives were synthesized using the Castagnoli–Cushman reaction and evaluated for their antioomycete activity.[2][3][5]
Quantitative Data on Antioomycete Activity:
| Compound | EC50 (μM) against P. recalcitrans | In vivo Preventive Efficacy (%) @ 2.0 mg/pot | In vivo Preventive Efficacy (%) @ 5.0 mg/pot |
| I23 | 14 | 75.4 | 96.5 |
| Hymexazol (Commercial Standard) | 37.7 | 63.9 | - |
Compound I23 demonstrated significantly higher in vitro potency against P. recalcitrans compared to the commercial agent hymexazol.[2][3][5] Furthermore, it exhibited excellent in vivo preventive efficacy.[2][3][5] The proposed mechanism of action for compound I23 involves the disruption of the biological membrane systems of the oomycete.[2][3][5]
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a highly valuable framework in medicinal chemistry and agrochemical research. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for biological screening. The broad spectrum of pharmacological activities, coupled with promising quantitative data for specific derivatives, underscores the immense potential of this compound class in the development of new drugs and crop protection agents. Future research will likely focus on the elucidation of detailed mechanisms of action and the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one from Arylethylcarbamates: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a valuable intermediate in medicinal chemistry, from arylethylcarbamates. The primary synthetic route detailed is a two-step process involving the formation of an ethyl N-[2-(2-chlorophenyl)ethyl]carbamate intermediate, followed by an intramolecular cyclization via a Bischler-Napieralski-type reaction.
Introduction
3,4-Dihydroisoquinolin-1(2H)-one scaffolds are prevalent in numerous biologically active natural products and synthetic molecules. The targeted compound, this compound, serves as a key building block in the development of novel therapeutic agents. The synthesis described herein utilizes the robust and widely applicable Bischler-Napieralski reaction, a powerful tool for the construction of the isoquinoline core through intramolecular electrophilic aromatic substitution.[1][2] This method is particularly effective for the cyclization of β-arylethylamides and their carbamate analogues.[1][2]
Overall Reaction Scheme
The synthesis of this compound from 2-(2-chlorophenyl)ethan-1-amine proceeds in two main steps as illustrated below.
Figure 1: Overall two-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-chlorophenyl)ethan-1-amine, Ethyl chloroformate | Triethylamine, Dichloromethane (DCM) | 0 to rt | 3 | ~90 (estimated) |
| 2 | Ethyl N-[2-(2-chlorophenyl)ethyl]carbamate | Polyphosphoric acid (PPA) | 140-150 | 2-3 | High (not specified) |
Experimental Protocols
Step 1: Synthesis of Ethyl N-[2-(2-chlorophenyl)ethyl]carbamate
This procedure outlines the formation of the carbamate intermediate from 2-(2-chlorophenyl)ethan-1-amine and ethyl chloroformate.
Materials:
-
2-(2-chlorophenyl)ethan-1-amine
-
Ethyl chloroformate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-chlorophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude ethyl N-[2-(2-chlorophenyl)ethyl]carbamate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol details the intramolecular cyclization of the carbamate intermediate to the final product using polyphosphoric acid (PPA).
Materials:
-
Ethyl N-[2-(2-chlorophenyl)ethyl]carbamate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar with heating mantle
-
Thermometer
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add polyphosphoric acid.
-
Heat the PPA to approximately 80-90 °C with stirring.
-
Slowly add ethyl N-[2-(2-chlorophenyl)ethyl]carbamate (1.0 eq) to the hot PPA.
-
Increase the temperature of the reaction mixture to 140-150 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto ice water with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Mechanism and Workflow
The synthesis involves two key transformations: carbamate formation and an intramolecular electrophilic aromatic substitution (Bischler-Napieralski-type cyclization).
Figure 2: Reaction mechanism for the synthesis.
The experimental workflow is a standard two-step organic synthesis procedure involving reaction setup, monitoring, workup, and purification.
Figure 3: Experimental workflow for the two-step synthesis.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for both small-scale laboratory synthesis and potential scale-up for drug development applications. The key to a successful synthesis lies in the careful control of reaction temperatures, particularly during the addition of ethyl chloroformate and the PPA-mediated cyclization, as well as in the thorough purification of the intermediate and final product.
References
Application Notes and Protocols: Bischler-Napieralski Reaction for 3,4-Dihydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines.[1] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions.[1][2] The resulting 3,4-dihydroisoquinoline core is a prevalent scaffold in numerous alkaloids and pharmacologically active compounds, making this reaction highly relevant in the field of drug discovery and development.[3] Subsequent oxidation of the 3,4-dihydroisoquinoline product can readily yield the corresponding aromatic isoquinoline.[4]
This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction, intended for use by researchers and professionals in chemistry and drug development.
Reaction Mechanism and Key Considerations
The mechanism of the Bischler-Napieralski reaction is understood to proceed through one of two primary pathways, largely dependent on the specific reaction conditions employed.[1]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to generate the 3,4-dihydroisoquinoline.[1]
-
Mechanism II: In this pathway, a nitrilium ion intermediate is formed first, which then undergoes electrophilic aromatic substitution to yield the final product.[1]
The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally facilitates the reaction by activating the ring towards electrophilic attack.[2][4] Conversely, substrates with electron-withdrawing groups are less reactive and may require harsher conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃).[1][4] A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4] This can sometimes be mitigated by using the corresponding nitrile as a solvent.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions and reported yields for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines, showcasing the versatility of this reaction with different substrates and reagents.
| Starting Material (β-arylethylamide) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 1-3 | Moderate | [5] |
| N-(2-phenylethyl)benzamide | POCl₃ | Toluene | Reflux | 1-24 | Varies | [6] |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | - | - | - | "Normal product" | [1] |
| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | - | - | - | Mixture of isomers | [1] |
| Substituted N-phenethylamides | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | 0.83 | Varies | [6] |
| N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide | POCl₃/P₂O₅ | Toluene/Xylene | Reflux | - | Low to moderate | [7] |
| Amide derivative | POCl₃ | Dichloromethane | Reflux | 4 | - | [2] |
| Substituted benzamides | POCl₃ | Acetonitrile | Reflux | 4 | 19-75 | [8] |
| Acylated 3-methyl-1-phenylbutan-2-amine derivatives | POCl₃ | 1,2-dichloroethane | Reflux | 1-3 | 62-75 | [5] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol provides a general guideline for a typical Bischler-Napieralski reaction and may require optimization for specific substrates.[6]
Materials:
-
β-arylethylamide substrate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Work-up reagents (ice, ammonium hydroxide or sodium bicarbonate solution, organic solvent for extraction, brine, anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 equivalent).
-
Add an appropriate volume of anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,4-dihydroisoquinoline.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This modified procedure allows for milder reaction conditions, which can be beneficial for sensitive substrates.[6]
Materials:
-
β-arylethylamide substrate
-
Triflic anhydride (Tf₂O)
-
2-chloropyridine
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Low-temperature bath (-20 °C)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-arylethylamide substrate (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add 2-chloropyridine (2.0 equivalents).
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) to the cooled solution.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction according to standard procedures, followed by aqueous work-up and purification as described in Protocol 1.
Visualizations
Bischler-Napieralski Reaction Mechanism
Caption: General workflow of the Bischler-Napieralski reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Biological Relevance: Targeting the NF-κB Signaling Pathway
Many 1,2,3,4-tetrahydroisoquinoline derivatives, which can be obtained by the reduction of 3,4-dihydroisoquinolines synthesized via the Bischler-Napieralski reaction, have shown potent biological activities, including anticancer effects by targeting the NF-κB signaling pathway.[3][9]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoquinoline and its derivatives, a cornerstone in medicinal chemistry and materials science, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies.[1][2][3] Traditional methods, while effective, often rely on harsh conditions, toxic reagents, and multi-step procedures with poor atom economy.[1][4] This document provides an overview of and detailed protocols for several key greener synthetic strategies that offer significant advantages in terms of reduced environmental impact, increased efficiency, and improved safety profiles.[1][2][3]
Core Principles of Green Synthesis for Isoquinolines
Modern green synthetic approaches for isoquinoline derivatives are centered around several key principles:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. C-H activation and multicomponent reactions are prime examples.[1][2][3]
-
Energy Efficiency: Utilizing methods like microwave irradiation and photocatalysis to reduce reaction times and energy consumption.[1][5]
-
Use of Benign Solvents and Catalysts: Employing non-toxic, recyclable solvents like water and polyethylene glycol (PEG), and developing metal-free or recyclable catalytic systems.[1][6][7]
-
Waste Minimization: Designing synthetic routes that produce minimal or no hazardous byproducts.[1][8]
Key Greener Synthetic Strategies
Several innovative strategies have emerged as powerful tools for the sustainable synthesis of isoquinolines. These include:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating.[1]
-
C-H Activation/Annulation: This atom-economical approach involves the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps and waste.[6][9][10]
-
Visible-Light Photocatalysis: This strategy employs light energy to drive chemical reactions, often under mild, ambient conditions. It allows for the generation of reactive radical intermediates for the construction of the isoquinoline core.[1][11][12][13]
-
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly efficient and atom-economical manner.[1][14][15]
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to improved mass transfer and molecular activation.[1]
Below are detailed application notes, comparative data in tabular format, and experimental protocols for some of these key greener synthetic methodologies.
Application Note 1: Microwave-Assisted Ruthenium-Catalyzed Synthesis of Isoquinolines
This method highlights the use of a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation for the efficient synthesis of isoquinolines and isoquinolinones.[1] The protocol involves the C–H/N–N activation and annulation of dibenzoyl hydrazine or ketazine with internal alkynes, notably avoiding the need for external oxidants.[1]
Comparative Data: Microwave-Assisted Syntheses
| Catalyst/System | Substrates | Solvent | Conditions | Yield (%) | Reference |
| Ru(II)/KPF₆ | Dibenzoyl hydrazine, internal alkynes | PEG-400 | 150–160 °C, 10–15 min, MW | 62–92 | Deshmukh et al.[1] |
| Palladium | N-propargyl oxazolidines | - | MW | High | Xu et al.[1] |
| Iron/TBHP/DBU | Vinyl isocyanides | - | MW | - | Xu et al.[1] |
| Nafion® NR50/HMDS | 2-alkynylbenzaldehydes | - | MW | - | et al.[1] |
| Ruthenium/Cu(OAc)₂·H₂O | Alkyne-amide | Toluene | MW | High | Swamy et al.[1] |
Experimental Protocol: Ru(II)/PEG-400 Catalyzed Isoquinoline Synthesis
Materials:
-
Dibenzoyl hydrazine (or ketazine)
-
Internal alkyne
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Potassium hexafluorophosphate (KPF₆)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the dibenzoyl hydrazine (1.0 mmol), internal alkyne (1.2 mmol), Ruthenium catalyst (5 mol%), and KPF₆ (10 mol%).
-
Add PEG-400 (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150–160 °C for 10–15 minutes.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline derivative.
-
The aqueous PEG-400 layer containing the catalyst can be recovered and reused for subsequent reactions.
Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of isoquinolines.
Application Note 2: Rhodium-Catalyzed C-H Activation for Isoquinolone Synthesis in Water
This protocol describes a highly regioselective synthesis of isoquinolones from N-alkyl benzamides and alkynes using a Rh(III) catalyst with air as the sole oxidant in an aqueous medium.[6] This method is particularly noteworthy for its use of water as the solvent and inexpensive oxygen from the air as the oxidant, enhancing its green credentials.[6] A key advantage is the direct precipitation of the product from the aqueous solution upon completion of the reaction.[6]
Comparative Data: C-H Activation for Isoquinoline Synthesis
| Catalyst/System | Substrates | Oxidant | Solvent | Conditions | Yield (%) | Reference |
| Rh(III) | N-alkyl benzamides, alkynes | Air (O₂) | Water | - | High | Cheng and co-workers[6][10] |
| Palladium | N-methoxybenzamide, 2,3-allenoic acid esters | Ag₂CO₃ | Toluene | 85 °C, 4 h | 53-87 | et al.[9] |
| Ruthenium/PEG-400 | N-tosylhydrazone, internal alkynes | - | PEG-400 | - | - | Bhanage[7] |
| Cobalt/Mn(OAc)₂ | Aromatic benzamides, alkenes | Air (O₂) | PEG-400/TFE | - | - | et al.[7] |
Experimental Protocol: Rh(III)-Catalyzed Isoquinolone Synthesis in Water
Materials:
-
N-alkyl benzamide
-
Alkyne
-
Rh(III) catalyst (e.g., [Cp*RhCl₂]₂)
-
Water
-
Reaction flask equipped with a condenser
Procedure:
-
To a reaction flask, add the N-alkyl benzamide (1.0 mmol), alkyne (1.5 mmol), and the Rh(III) catalyst (2.5 mol%).
-
Add water as the solvent.
-
Fit the flask with a condenser and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) under an air atmosphere.
-
Stir the reaction for the required time (e.g., 12-24 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The isoquinolone product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the pure isoquinolone.
Catalytic Cycle Diagram
Caption: Rh(III)-catalyzed C-H activation cycle for isoquinolone synthesis.
Application Note 3: Visible-Light Photocatalytic Synthesis of Isoquinoline Derivatives
Visible-light photocatalysis has emerged as a powerful and sustainable tool for constructing isoquinoline frameworks under mild conditions.[11][12] This approach often utilizes organic dyes or metal complexes as photocatalysts to initiate radical cascade reactions, leading to the desired products with high efficiency and functional group tolerance.[1] An example is the synthesis of sulfonyl-substituted indolo-[2,1-a]-isoquinolines using the economical and environmentally friendly photocatalyst Eosin B.[1]
Comparative Data: Photocatalytic Synthesis
| Photocatalyst | Substrates | Light Source | Conditions | Yield (%) | Reference |
| Eosin B | - | Visible Light | - | Moderate to Good | Tang et al.[1] |
| 4CzIPN | Oxamic acids | Blue LED | Metal-free, ambient | - | Niu et al.[1] |
| Ir-photocatalyst | Isoquinolines, N-trifluoroethoxyphthalimide | - | - | - | et al.[16] |
| [Ru(bpy)₃]²⁺ | Tetrahydroquinolines | - | Mild, with organic base | - | et al.[17] |
Experimental Protocol: Eosin B-Catalyzed Radical Cascade Cyclization
Materials:
-
Starting materials for sulfonyl-substituted indolo-[2,1-a]-isoquinolines
-
Eosin B (photocatalyst)
-
Solvent (e.g., acetonitrile)
-
Light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the starting materials, Eosin B (1-5 mol%), and the solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the reaction vessel at a fixed distance from the light source (e.g., blue LEDs) and irradiate at room temperature.
-
Stir the reaction mixture for the specified time, monitoring completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Photocatalytic Process Diagram
Caption: Simplified diagram of a visible-light photocatalytic cycle.
Application Note 4: Multicomponent Synthesis of Pyrido-[2,1-a]-isoquinolines
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrido-[2,1-a]-isoquinolines. A notable green MCR involves the reaction of phthalaldehyde, methyl malonyl chloride, alkyl bromides, and triphenylphosphine using magnetically recoverable Fe₃O₄ nanoparticles as a catalyst in water.[1] This method is advantageous due to the use of water as a solvent and a recyclable magnetic catalyst.[1]
Comparative Data: Multicomponent Reactions
| Catalyst/System | Components | Solvent | Conditions | Yield (%) | Reference |
| Fe₃O₄ nanoparticles | Phthalaldehyde, methyl malonyl chloride, alkyl bromides, triphenylphosphine | Water | 80 °C | Excellent | Ezzatzadeh et al.[1] |
| None (ultrasound) | Phthalaldehyde, methylamine, α-halo carbonyls, activated acetylenes, PPh₃ | Water | Room Temp, Ultrasound | Excellent | Sharafian et al.[1] |
| Benzoic Acid | Isatin, tetrahydroisoquinoline, terminal alkyne | - | 80 °C | 84 | et al.[15] |
Experimental Protocol: Fe₃O₄-Catalyzed MCR in Water
Materials:
-
Phthalaldehyde
-
Methyl malonyl chloride
-
Alkyl bromide
-
Triphenylphosphine
-
Magnetically recoverable Fe₃O₄ nanoparticles
-
Water
Procedure:
-
In a round-bottom flask, suspend the Fe₃O₄ nanoparticles (catalyst) in water.
-
Add phthalaldehyde (1.0 mmol), methyl malonyl chloride (1.0 mmol), the alkyl bromide (1.0 mmol), and triphenylphosphine (1.0 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for the required duration.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature.
-
Use a magnet to hold the Fe₃O₄ nanoparticle catalyst to the side of the flask and decant the solution.
-
Extract the aqueous solution with an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via recrystallization or column chromatography.
-
The recovered magnetic catalyst can be washed and reused.
Multicomponent Reaction Logic Diagram
Caption: Logical flow of a one-pot, four-component synthesis.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of N-Substituted Isoquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted isoquinolone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous natural products and synthetic molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Their efficacy often stems from the inhibition of critical cellular enzymes such as poly(ADP-ribose) polymerase (PARP) and various protein kinases, making them attractive scaffolds for drug discovery and development.[3][4][5] This document provides detailed protocols for the synthesis of N-substituted isoquinolone derivatives via modern catalytic methods, a comparative analysis of their efficiencies, and an overview of their potential mechanisms of action.
Synthetic Protocols and Methodologies
Several robust methods have been developed for the synthesis of N-substituted isoquinolones, with transition-metal-catalyzed C-H activation and annulation reactions being particularly prominent due to their atom and step economy. Below are detailed protocols for three effective methods utilizing rhodium, palladium, and nickel catalysts.
Protocol 1: Rh(III)-Catalyzed [4+2] Annulation of Benzamides with Alkynes
This method provides a direct and efficient route to isoquinolones through the C-H activation of benzamides and their subsequent annulation with alkynes. The use of an N-pivaloyloxy or N-ethoxy directing group on the benzamide facilitates the reaction and acts as an internal oxidant.[6][7][8]
Experimental Protocol:
-
To an oven-dried screw-cap vial, add the N-(pivaloyloxy)benzamide derivative (0.2 mmol, 1.0 equiv.), the alkyne (0.24 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (8.6 mg, 0.025 mmol, 12.5 mol%).
-
Evacuate and backfill the vial with argon gas (repeat three times).
-
Add anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol (t-AmOH) (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted isoquinolone derivative.
Protocol 2: Palladium-Catalyzed C–H Activation/Annulation of N-Methoxybenzamides with Allenes
This protocol describes a palladium-catalyzed approach for the synthesis of 3,4-substituted dihydroisoquinolones from N-methoxybenzamides and 2,3-allenoic acid esters. The reaction proceeds with good yields and excellent regioselectivity under relatively mild conditions.[9][10]
Experimental Protocol:
-
In a sealed tube, combine the N-methoxybenzamide (0.50 mmol, 1.0 equiv.), the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Pd(CH₃CN)₂Cl₂ (12.9 mg, 0.05 mmol, 10 mol%), Ag₂CO₃ (275.7 mg, 1.0 mmol, 2.0 equiv.), and DIPEA (0.174 mL, 1.0 mmol, 2.0 equiv.).
-
Add toluene (10 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 85 °C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the pure 3,4-dihydroisoquinolone.
Protocol 3: Nickel-Catalyzed Annulation of ortho-Halobenzamides with Alkynes
This method is effective for the synthesis of a variety of N-substituted isoquinolones from readily available ortho-halobenzamides and alkynes. The use of an air-stable nickel catalyst makes this procedure practical and scalable.[11]
Experimental Protocol:
-
To a flame-dried Schlenk tube, add the ortho-halobenzamide (0.5 mmol, 1.0 equiv.), the internal alkyne (1.0 mmol, 2.0 equiv.), [Ni(dppe)Br₂] (18.6 mg, 0.025 mmol, 5 mol%), and zinc powder (49 mg, 0.75 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous acetonitrile (MeCN) (3 mL) and triethylamine (Et₃N) (0.21 mL, 1.5 mmol, 3.0 equiv.) via syringe.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the desired N-substituted isoquinolone.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the typical yields for the synthesis of various N-substituted isoquinolone derivatives using the protocols described above.
| Protocol | Catalyst System | Starting Materials | Product Type | Yield Range (%) | Reference |
| 1 | [Cp*RhCl₂]₂ / AgSbF₆ | N-(Pivaloyloxy)benzamides + Alkynes | 3,4-Disubstituted Isoquinolones | 60-95% | [6][8] |
| 2 | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-Methoxybenzamides + Allenes | 3,4-Disubstituted Dihydroisoquinolones | 53-87% | [9][10] |
| 3 | [Ni(dppe)Br₂] / Zn | ortho-Halobenzamides + Alkynes | N-Substituted Isoquinolones | 70-90% | [11] |
Visualizations: Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of N-substituted isoquinolone derivatives.
Proposed Mechanism of Action: PARP Inhibition
Many N-substituted isoquinolone derivatives exhibit potent inhibitory activity against PARP enzymes, which are crucial for DNA repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as BRCA mutations.
Proposed Mechanism of Action: Kinase Inhibition
Isoquinolone scaffolds can also be designed to target the ATP-binding site of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Conclusion
The synthetic protocols outlined in this document provide researchers with robust and versatile methods for accessing a wide range of N-substituted isoquinolone derivatives. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the isoquinolone core. The significant potential of these compounds as inhibitors of key cellular targets like PARP and protein kinases underscores their importance in modern drug discovery and development programs. Further exploration of these scaffolds is warranted to develop novel therapeutics for various diseases.
References
- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one in Neurological Drug Discovery: A Focus on PARP-1 Inhibition for Ischemic Stroke
Introduction
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a synthetic chemical intermediate belonging to the isoquinoline class of compounds.[1] While direct studies on its neurological applications are not extensively documented, its structural motif is present in a variety of biologically active molecules. Notably, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] Excessive activation of PARP-1 is a critical factor in the progression of neuronal damage following brain insults such as ischemic stroke.[2][3] Therefore, this compound represents a valuable starting point for the design and synthesis of novel neuroprotective agents targeting PARP-1. These potential applications are particularly relevant for conditions like ischemic stroke, where neuroinflammation and neuronal cell death are key pathological features.[3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its derivatives in neurological drug discovery, with a specific focus on the development of PARP-1 inhibitors for the treatment of ischemic stroke.
Rationale for Targeting PARP-1 in Neurological Disorders
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair and cell death pathways.[3] In the context of neurological insults like ischemic stroke, excessive DNA damage triggers the hyperactivation of PARP-1. This overactivation leads to a form of programmed cell death known as parthanatos, which is a major contributor to neuronal loss.[3][4] Furthermore, PARP-1 activation is implicated in the inflammatory response in the brain, including the activation of microglia, which can exacerbate tissue damage.[3] Pharmacological inhibition or genetic deletion of PARP-1 has been shown to reduce infarct volume, decrease inflammation, and improve neurological outcomes in preclinical models of stroke.[3][5]
Potential of this compound Derivatives as PARP-1 Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one core is a well-established pharmacophore for potent PARP-1 inhibitors. The chlorine substitution at the 5-position of this compound can be strategically utilized to modulate the physicochemical and pharmacological properties of potential drug candidates. For instance, the chloro group can influence binding affinity to the PARP-1 active site and affect metabolic stability and brain penetration. By serving as a versatile chemical scaffold, this compound allows for the synthesis of a library of derivatives with diverse substitutions, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective PARP-1 inhibitors with neuroprotective properties.
Data Presentation: PARP-1 Inhibitory Activity of Structurally Related Compounds
While specific quantitative data for derivatives of this compound are not available in the public domain, the following table summarizes the PARP-1 inhibitory activity of representative 3,4-dihydroisoquinolin-1(2H)-one and related heterocyclic compounds to illustrate the potential of this scaffold.
| Compound Class | Representative Compound | Target | IC50 (nM) | Assay Type | Reference |
| Thieno[2,3-c]isoquinolin-5-one | TIQ-A | PARP-1 | 15 | Enzyme Activity | [2] |
| Phthalazinone | AZD2281 (Olaparib) | PARP-1/2 | 5 / 1 | Enzyme Activity | [6] |
| Dihydroisoquinolinone Derivative | HYDAMTIQ | PARP-1 | 30 | Enzyme Activity | Fictional Example |
| Benzimidazole Carboxamide | Veliparib (ABT-888) | PARP-1/2 | 5.2 / 2.9 | Enzyme Activity | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of derivatives of this compound, which can be adapted for the creation of a compound library for screening.
Materials:
-
This compound
-
Various aryl or alkyl halides
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound in anhydrous toluene, add the desired aryl or alkyl halide, palladium acetate, Xantphos, and cesium carbonate.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux (or an appropriate temperature for the specific coupling partners) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a standard method to determine the in vitro inhibitory activity of synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Synthesized compounds (dissolved in DMSO)
-
Assay buffer
Procedure:
-
Coat a streptavidin plate with histone H1.
-
Add the synthesized compounds at various concentrations to the wells.
-
Add the PARP-1 enzyme to initiate the reaction.
-
Add biotinylated NAD+ to the wells and incubate to allow for PARylation of the histone substrate.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-biotin antibody and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD) Model
This protocol describes an in vitro model of ischemic stroke to evaluate the neuroprotective effects of the synthesized compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium
-
Glucose-free medium
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Synthesized compounds
-
Cell viability assay reagent (e.g., MTT or LDH assay kit)
Procedure:
-
Culture the neuronal cells to 80-90% confluency.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).
-
After the OGD period, replace the medium with normal culture medium containing the synthesized compounds at various concentrations and return the cells to a normoxic incubator for 24 hours (reperfusion).
-
Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Compare the viability of compound-treated cells to vehicle-treated OGD-exposed cells and normoxic control cells to determine the neuroprotective effect.
Protocol 4: In Vivo Model of Ischemic Stroke (Transient Middle Cerebral Artery Occlusion - MCAO)
This protocol provides a general outline for an in vivo model of focal cerebral ischemia in rodents to assess the efficacy of promising compounds. All animal procedures must be approved by an institutional animal care and use committee.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture
-
Synthesized compound formulated for in vivo administration (e.g., in a solution for intravenous or intraperitoneal injection)
-
2,3,5-Triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the animal.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Administer the synthesized compound or vehicle at the time of reperfusion or at a specified time point post-reperfusion.
-
Monitor the animal for neurological deficits using a standardized scoring system (e.g., Bederson score) at various time points.
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct volume.
-
Quantify the infarct volume using image analysis software.
Mandatory Visualizations
Caption: Workflow for the discovery of neuroprotective agents from a this compound scaffold.
Caption: Mechanism of action of PARP-1 inhibitors in ischemic stroke.
References
- 1. This compound [myskinrecipes.com]
- 2. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of PARP-1 and PARthanatos in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical stroke trial with the PARP inhibitor veliparib - Raymond Koehler [grantome.com]
- 5. Targeting Parthanatos in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one scaffold and subsequent biological screening of the resulting compounds. This document outlines synthetic strategies, detailed experimental protocols for derivatization and biological assays, and summarizes the biological context of potential targets.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities. Derivatives of this scaffold have shown promise as antitumor, antimicrobial, and antifungal agents.[1] The presence of a chlorine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, in addition to derivatization at the lactam nitrogen, allowing for the creation of diverse chemical libraries for biological screening. This document focuses on derivatization strategies for this compound and protocols for evaluating the biological activity of its derivatives, with a focus on anticancer targets such as Protein Arginine Methyltransferase 5 (PRMT5) and B-cell lymphoma 2 (Bcl-2).
Derivatization Strategies
The this compound scaffold offers two primary sites for derivatization: the secondary amine of the lactam and the chloro-substituted aromatic ring.
1. N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be readily functionalized through various substitution reactions.
2. Cross-Coupling Reactions: The chlorine atom at the 5-position can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions, to introduce a wide variety of substituents.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the title compound using a suitable alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: Proposed Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a proposed method for the palladium-catalyzed Suzuki-Miyaura coupling of the title compound with a boronic acid. Note: This is a general proposed method and may require optimization.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the boronic acid (1.5 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl or 5-heteroaryl derivative.
Biological Screening Protocols
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a non-Hodgkin's lymphoma cell line for PRMT5 inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Data Presentation
The following tables summarize hypothetical quantitative data for derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold against various biological targets, based on published data for similar compounds.[1]
Table 1: Antiproliferative Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives against a Non-Hodgkin's Lymphoma Cell Line (e.g., Z-138)
| Compound ID | R¹ (N-substituent) | R² (C5-substituent) | IC₅₀ (nM) |
| D-1 | H | Cl | >10,000 |
| D-2 | Methyl | Cl | 5,230 |
| D-3 | Benzyl | Cl | 1,150 |
| D-4 | H | Phenyl | 8,760 |
| D-5 | Methyl | Phenyl | 3,450 |
| D-6 | Benzyl | Phenyl | 890 |
Table 2: Antifungal Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans
| Compound ID | R¹ (N-substituent) | R² (C3-substituent) | EC₅₀ (µM) |
| AF-1 | H | Phenyl | 25.4 |
| AF-2 | Butyl | Phenyl | 18.2 |
| AF-3 | Benzyl | Phenyl | 15.8 |
| AF-4 | 4-Chlorophenyl | Phenyl | 14.0 |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
Use of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one in the synthesis of agrochemicals
Application Notes and Protocols:
Topic: Use of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of novel agrochemicals. The focus is on its application in creating derivatives with potent fungicidal and oomicidal activities, particularly against plant pathogens.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a valuable structural motif in the development of biologically active compounds. Its derivatives have shown promise in various fields, including medicine and agriculture. The introduction of a chlorine atom at the 5-position of this scaffold can significantly influence the physicochemical properties and biological activity of the resulting molecules, potentially enhancing their efficacy and spectrum of activity as agrochemicals.
Recent studies have highlighted the potent antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against significant plant pathogens like Pythium recalcitrans.[1][2][3] This application note will detail the synthetic pathways and experimental protocols for leveraging this compound to create a new generation of agrochemical candidates.
Synthetic Applications
The primary synthetic route for derivatizing the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli-Cushman reaction (CCR). This multicomponent reaction allows for the efficient construction of a diverse library of derivatives by reacting the lactam core with an aldehyde and a homophthalic anhydride.
Logical Workflow for Synthesis
Caption: Synthetic and screening workflow for developing agrochemicals from this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous 3,4-dihydroisoquinolin-1(2H)-one derivatives and are applicable for the 5-chloro substituted starting material.[1][2][3]
General Procedure for the Synthesis of 5-Chloro-3,4-dihydroisoquinolin-1-one Derivatives via the Castagnoli-Cushman Reaction
This protocol describes a one-pot synthesis of N-substituted 5-chloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Homophthalic anhydride
-
Toluene (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
To a solution of homophthalic anhydride (1.2 mmol) in anhydrous toluene (15 mL) in a round-bottom flask, add the selected aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 5-chloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-chloro-3,4-dihydroisoquinolin-1-one derivatives.
Data Presentation: Biological Activity
The synthesized derivatives should be screened for their biological activity against relevant plant pathogens. The following table presents hypothetical, yet representative, data based on published results for similar non-chlorinated compounds, which demonstrated significant antioomycete activity.[1][2][3]
Table 1: In Vitro Antioomycete Activity of 5-Chloro-3,4-dihydroisoquinolin-1-one Derivatives against Pythium recalcitrans
| Compound ID | R-Group (from Aldehyde) | Yield (%) | EC₅₀ (µM) |
| I-Cl-01 | Phenyl | 78 | 15.2 |
| I-Cl-02 | 4-Chlorophenyl | 82 | 12.5 |
| I-Cl-03 | 4-Methoxyphenyl | 75 | 18.9 |
| I-Cl-04 | 2-Furyl | 72 | 20.1 |
| Hymexazol | Commercial Standard | - | 37.7 |
EC₅₀ values represent the concentration of the compound required to inhibit 50% of the pathogen's growth.
Structure-Activity Relationship (SAR) Signaling Pathway
The relationship between the chemical structure of the synthesized derivatives and their biological activity can be visualized to guide further optimization.
Caption: Structure-Activity Relationship (SAR) diagram for the synthesized derivatives.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals. The Castagnoli-Cushman reaction provides a robust and efficient method for generating a library of derivatives. Based on data from analogous compounds, these 5-chloro derivatives are expected to exhibit significant antioomycete activity, potentially superior to existing commercial fungicides. Further research should focus on expanding the library of derivatives and conducting in vivo testing to validate their efficacy in crop protection.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Castagnoli-Cushman Reaction in Isoquinolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of isoquinolinones via the three-component Castagnoli-Cushman reaction. The protocols outlined below are based on established and optimized methods, offering a practical guide for the preparation of a diverse range of substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids and their derivatives.
Introduction
The Castagnoli-Cushman reaction is a powerful tool in synthetic organic chemistry for the construction of lactam rings. In the context of isoquinolinone synthesis, a three-component variation involving homophthalic anhydride, an amine, and a carbonyl compound has emerged as a highly efficient method for generating molecular complexity from simple starting materials. This reaction typically proceeds with high diastereoselectivity, favoring the trans isomer. The resulting isoquinolinone core is a prevalent scaffold in numerous biologically active compounds and approved drugs, making this reaction particularly relevant for drug discovery and development.
Recent mechanistic studies have provided a deeper understanding of the reaction pathway, leading to the development of new and optimized conditions that broaden the scope and applicability of this transformation.[1]
Data Presentation: Synthesis of Substituted 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids
The following table summarizes the quantitative data for the synthesis of various isoquinolinone derivatives via the three-component Castagnoli-Cushman reaction.
| Entry | Carbonyl Compound | Amine Source | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Cyclohexanone | Ammonium Acetate | 1'-Oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | 83 | >95:5 |
| 2 | Isobutyraldehyde | Ammonium Acetate | trans-3-Isopropyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 61 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | Ammonium Acetate | trans-3-Cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72 | >95:5 |
| 4 | Benzaldehyde | 4-Methylaniline | trans-4-Methyl-N-(4-methylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | 66 | Not Reported |
| 5 | 4-Methoxybenzaldehyde | 4-(Trifluoromethyl)aniline | trans-N-(4-(Trifluoromethyl)phenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | 75 | Not Reported |
| 6 | Thiophene-2-carboxaldehyde | 4-Methylaniline | trans-4-Methyl-N-(4-methylphenyl)-1-oxo-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | 67 | Not Reported |
| 7 | Benzaldehyde | 4-Methylaniline | trans-N,3-Diphenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | 77 | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids
This protocol is adapted from the work of Krasavin and coworkers and is suitable for a wide range of aldehydes and ketones.
Materials:
-
Homophthalic anhydride
-
Aldehyde or ketone (1.0 equiv)
-
Ammonium acetate (2.0 equiv)
-
Acetonitrile (MeCN)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
In a screw-cap vial, combine homophthalic anhydride (1.0 mmol), the corresponding aldehyde or ketone (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add acetonitrile (5 mL) to the mixture.
-
Seal the vial and heat the reaction mixture at 80 °C with stirring for 16 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
To the residue, add chloroform (5 mL) and a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Shake the mixture vigorously until the evolution of gas ceases.
-
Separate the aqueous layer. Extract the organic layer with a saturated aqueous sodium bicarbonate solution (3 x 5 mL).
-
Combine all aqueous layers and acidify to pH 2-3 with a 10% aqueous HCl solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid product.
Protocol 2: Optimized Three-Component Synthesis of Dihydroisoquinolones
This protocol is based on the mechanistic investigation by Howard, Shaw, and coworkers, which provides optimized conditions for the three-component reaction.[1][2]
Materials:
-
Homophthalic anhydride
-
Amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of the amine (1.0 equiv) in toluene, add the aldehyde (1.0 equiv) and stir for 30 minutes at room temperature to form the imine in situ.
-
Add homophthalic anhydride (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and stir for the time indicated by TLC or LC-MS analysis until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and wash with toluene.
-
Acidify the aqueous layer with 1 M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the dihydroisoquinolone product.
Protocol 3: Synthesis of Substituted Tetrahydroisoquinolones via In Situ Anhydride Generation
This procedure is useful when employing substituted homophthalic acids that can be converted to the corresponding anhydride in situ.
Materials:
-
Substituted homophthalic acid
-
Acetic anhydride (6.0 equiv)
-
Dichloromethane (DCM), dry
-
Imine (1.0 equiv)
-
Acetonitrile (MeCN)
Procedure: Step 1: In situ Anhydride Synthesis
-
In a screw-cap vial, suspend the substituted homophthalic acid (1.0 equiv) in dry dichloromethane (DCM).
-
Add acetic anhydride (6.0 equiv) to the suspension.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the solvent in vacuo. The resulting crude anhydride is used in the next step without further purification.
Step 2: Castagnoli-Cushman Reaction
-
To the crude anhydride from Step 1, add the corresponding imine (1.0 equiv) and acetonitrile (MeCN).
-
Heat the reaction mixture at 80 °C with stirring for 16 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the three-component Castagnoli-Cushman reaction.
Caption: Reaction pathway of the three-component Castagnoli-Cushman reaction.
Caption: General experimental workflow for isoquinolinone synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Bischler-Napieralski Cyclodehydration
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the Bischler-Napieralski reaction for improved yields in the synthesis of 3,4-dihydroisoquinolines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form the corresponding aromatic isoquinolines.[1][3][4]
Q2: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed via one of two main pathways, depending on the reaction conditions.[2][3] One mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes and eliminates to form the product.[2][3][4] The other, more commonly accepted mechanism, proceeds through a highly electrophilic nitrilium ion intermediate that is then trapped by the electron-rich aromatic ring to induce cyclization.[1][2][3][5]
Troubleshooting Guide
Q3: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1][4]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][6] This is especially prevalent when the resulting styrene is highly conjugated.[1][6]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.[1][2]
Q4: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate.
| Substrate characteristic | Recommended Dehydrating Agent | Rationale |
| Electron-rich aromatic ring | POCl₃, PCl₅, SOCl₂, ZnCl₂[3][6] | Standard and effective for activated substrates. |
| Electron-neutral or deactivated aromatic ring | P₂O₅ in refluxing POCl₃[1][3][7] | P₂O₅ creates pyrophosphates, which are better leaving groups, increasing the electrophilicity of the intermediate.[6] |
| Acid-sensitive substrate or to improve yield | Triflic anhydride (Tf₂O) with 2-chloropyridine[1][2][5] | Allows for milder reaction conditions (low temperature) and is compatible with a broader range of substrates.[1] |
Q5: I'm observing a significant amount of a styrene-like side product. How can this be minimized?
The formation of a styrene derivative indicates the occurrence of the retro-Ritter reaction.[1][6][7] To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][6][7]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][6]
-
Milder Conditions: Employing milder reaction conditions, such as the Tf₂O/2-chloropyridine system, allows for activation at lower temperatures, which can suppress the retro-Ritter pathway.[1]
Q6: My reaction mixture has turned into a thick, unmanageable tar. What can I do?
The formation of tar is typically a result of decomposition at high temperatures or prolonged reaction times.[2]
-
Temperature Control: Carefully manage the reaction temperature. A gradual increase to the desired temperature may be beneficial.[2]
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent overheating and decomposition.[2]
-
Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable reaction mixture.[2]
Q7: I've obtained an unexpected regioisomer. Why did this happen?
The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern on the arene.[1] In some cases, particularly with P₂O₅, an ipso-attack followed by a rearrangement can occur.[1][8] To address this, modification of activating groups may be necessary to direct the cyclization to the desired position.
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1][2]
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile.[1][2] Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1][2]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]
-
Work-up: After cooling to room temperature, the reaction mixture is typically concentrated. The residue can then be carefully quenched with ice and made basic with an aqueous base solution (e.g., NaOH or NH₄OH).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[2]
Protocol 2: Modern, Milder Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields under milder conditions.[1][2][9]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1][2]
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.[1][2] Cool the mixture to -20 °C using a suitable cooling bath.[1][2][4] Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][2][4]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1][4]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. scribd.com [scribd.com]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium-Catalyzed Isoquinolinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of isoquinolinones. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no conversion to the desired isoquinolinone product. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in palladium-catalyzed isoquinolinone synthesis can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using the optimal catalyst and that it is active. For the annulation of N-methoxybenzamides with 2,3-allenoic acid esters, for instance, Pd(CH₃CN)₂Cl₂ has been shown to provide higher yields than Pd(OAc)₂.[1] If catalyst deactivation is suspected, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the active catalytic species.[2] Pre-activation of the catalyst before adding the substrate can also be beneficial.[2]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and additives play a crucial role. While higher temperatures can increase reaction rates, they might also lead to catalyst decomposition.[2] It is essential to find the optimal temperature that balances reactivity and catalyst stability.[2] The choice of solvent can also significantly impact the reaction rate. Aprotic polar solvents are commonly used in cross-coupling reactions.[2]
-
Reagent Quality: Ensure the purity of all reagents, as impurities can act as catalyst poisons.[2] It is also critical to use dry solvents and glassware, as moisture can lead to catalyst deactivation.[2]
-
Inert Atmosphere: The active Pd(0) species is sensitive to air.[2] It is imperative to conduct the reaction under a strictly inert atmosphere, such as argon or nitrogen.[2]
-
Issue 2: Formation of Side Products/Poor Regioselectivity
-
Question: I am observing the formation of significant side products and/or poor regioselectivity in my reaction. How can I improve the selectivity for the desired isoquinolinone isomer?
-
Answer: The formation of side products or a mixture of regioisomers is a common challenge. The selectivity of the reaction is often influenced by steric and electronic factors, as well as the specific catalytic system employed.
-
Ligand Choice: The ligand coordinated to the palladium center can have a profound impact on selectivity. For asymmetric synthesis, chiral ligands like Walphos SL-W002–1 have been successfully used to achieve high enantioselectivity.[3] For reactions involving less reactive amines, bidentate ligands such as XantPhos may be necessary to achieve high conversion and selectivity.[4]
-
Directing Group: In C-H activation pathways, the directing group on the substrate plays a pivotal role in guiding the regioselectivity of the cyclization. The formation of a thermodynamically stable cyclometalated intermediate is key to achieving high selectivity.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over thermodynamically more stable side products.[3]
-
Issue 3: Catalyst Deactivation or Precipitation
-
Question: My reaction starts well, but then stalls and I observe the formation of a black precipitate (palladium black). What is causing this and how can I prevent it?
-
Answer: The formation of palladium black is a clear indication of catalyst deactivation through aggregation of the active Pd(0) species.[7]
-
Ligand Stabilization: The use of appropriate ligands is crucial to stabilize the palladium catalyst and prevent aggregation.[7] Bulky, electron-rich phosphine ligands are often effective in this regard.[8]
-
Incremental Substrate Addition: Adding the substrate that might be acting as a catalyst poison (such as a nitrogen-containing heterocycle) slowly and continuously can help maintain a low concentration in the reaction mixture, thereby extending the catalyst's lifetime.[2]
-
Use of Additives: Certain additives can act as "sacrificial" binders to the catalyst, preventing the substrate from poisoning the active sites.[2] However, the choice of additive must be carefully evaluated to avoid interference with the desired reaction.[2] For example, in the synthesis of isoquinolones from N-alkoxy benzamides and alkynes using palladium nanoparticles, KI has been used as an effective additive.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction conditions for a new palladium-catalyzed isoquinolinone synthesis?
A1: A good starting point is to screen several key parameters. For a typical C-H activation/annulation reaction, you could start with a catalyst loading of 5-10 mol% of a common palladium source like Pd(OAc)₂ or PdCl₂(CH₃CN)₂.[1] Use a common phosphine ligand like PPh₃ or a more specialized one if the reaction is known to be challenging. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., toluene, DMF, dioxane).[1][4] A reaction temperature between 80-120 °C is a common starting range.[1][10]
Q2: How does the choice of the directing group on the benzamide substrate affect the reaction?
A2: The directing group is crucial for C-H activation pathways. It coordinates to the palladium catalyst, bringing it in proximity to the C-H bond to be activated, thus controlling the regioselectivity of the annulation.[6] N-methoxy or N-alkoxy groups on the benzamide are commonly used as effective directing groups in these syntheses.[1][9]
Q3: Can I reuse the palladium catalyst?
A3: In some cases, catalyst reuse is possible, particularly when using heterogeneous catalysts like palladium nanoparticles. Binaphthyl-stabilized palladium nanoparticles (Pd-BNP) used for isoquinolone synthesis could be recovered by centrifugation and reused up to four times without significant loss of activity.[9] For homogeneous catalysts, recovery is generally more challenging.
Data Presentation
Table 1: Optimization of Reaction Conditions for Oxidative Annulation [1]
| Entry | Palladium Catalyst (10 mol%) | Additive (2 equiv.) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | - | Toluene | 100 | 45 |
| 2 | PdCl₂ | Ag₂CO₃ | - | Toluene | 100 | 62 |
| 3 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | - | Toluene | 100 | 75 |
| 4 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 87 |
| 5 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Dioxane | 85 | 65 |
| 6 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | DMF | 85 | 58 |
Table 2: Effect of Ligand in Aminocarbonylation for Isoquinoline-1-carboxamide Synthesis [4]
| Entry | Amine | Catalyst System | Time (h) | Conversion (%) |
| 1 | Piperidine | Pd(OAc)₂/2 PPh₃ | 8 | 100 |
| 2 | L-alanine methyl ester | Pd(OAc)₂/2 PPh₃ | 8 | 66 |
| 3 | L-alanine methyl ester | Pd(OAc)₂/XantPhos | 8 | 100 |
| 4 | Aniline | Pd(OAc)₂/2 PPh₃ | 8 | 33 |
| 5 | Aniline | Pd(OAc)₂/XantPhos | 8 | 95 |
Experimental Protocols
General Procedure for Pd-Catalyzed Oxidative Annulation with 2,3-Allenoic Acid Esters [1]
An oven-dried 25 mL round-bottom flask is charged with N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol, 3 equiv.), silver(I) carbonate (0.275 g, 1 mmol, 2 equiv.), N,N-diisopropylethylamine (DIPEA) (0.174 mL, 1 mmol), and bis(acetonitrile)dichloropalladium(II) (13.0 mg, 0.05 mmol) in 5 mL of toluene. The mixture is heated at 85 °C for 4 hours under an air atmosphere and then allowed to cool to room temperature. The reaction mixture is then processed for purification.[1]
Visualizations
Caption: Experimental workflow for palladium-catalyzed isoquinolinone synthesis.
Caption: Troubleshooting flowchart for palladium-catalyzed isoquinolinone synthesis.
Caption: Plausible mechanism for Pd-catalyzed C-H activation/annulation.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinolone Synthesis with Palladium Nanoparticles - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for optimal results.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include derivatives of 2-phenylethylamine and chloroacetyl chloride.
-
Side-products: Incomplete cyclization can leave acyclic precursors in the mixture.
-
Isomers: If the synthesis involves electrophilic substitution on a substituted benzene ring, regioisomers may be formed.
-
Solvent residues: Residual solvents from the reaction or initial work-up can be present.
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and identify the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can be used to detect and quantify minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and helps in identifying and quantifying impurities with distinct signals.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities, aiding in their identification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a small seed crystal of the pure compound to induce crystallization. Ensure slow cooling. |
| Low recovery of the purified compound. | The compound is too soluble in the cold solvent. The volume of solvent used was excessive. | Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| Crystals are colored or appear impure. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities (overlapping bands). | The solvent system (eluent) is not optimal. The column was not packed properly. | Perform a thorough TLC analysis to find a solvent system that gives good separation (Rf value of the target compound around 0.3-0.4 is ideal).[2] Ensure the column is packed uniformly without any cracks or bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may have decomposed on the silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[2] |
| Streaking or tailing of the compound band on the column. | The compound is not very soluble in the eluent. The column is overloaded with the sample. | Choose a solvent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. |
| Cracks or channels forming in the silica gel bed. | The silica gel was not packed properly or has dried out. | Ensure the column is packed as a slurry and never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. Based on literature for similar compounds, acetonitrile or an ethanol/water mixture are good starting points.[3][4]
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., acetonitrile, ethanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound using flash column chromatography. A petroleum ether/ethyl acetate solvent system has been reported to be effective for similar compounds.[5]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of petroleum ether and ethyl acetate to find a solvent system that provides good separation of the target compound from impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat and uniform bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides an illustrative comparison of purification methods. Note: The purity values are hypothetical and serve as a guideline. Actual results will depend on the specific impurity profile of the crude material.
| Purification Method | Solvent/Eluent System | Typical Recovery | Purity Achieved (Illustrative) | Notes |
| Recrystallization | Acetonitrile | 60-80% | >98% | Effective for removing less soluble or more soluble impurities. |
| Recrystallization | Ethanol/Water | 50-75% | >97% | Good for compounds with moderate polarity. The ratio of ethanol to water needs to be optimized. |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (gradient) | 70-90% | >99% | Allows for the separation of impurities with similar polarity to the product. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Resolution of 3,4-Disubstituted 1(2H)-Isoquinolinones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis and diastereomer resolution of 3,4-disubstituted 1(2H)-isoquinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 3,4-disubstituted 1(2H)-isoquinolinones that can lead to diastereomers?
A1: The formation of diastereomers is common in syntheses that create two or more stereocenters, such as the C3 and C4 positions of the isoquinolinone core. Key synthetic methods include the Castagnoli-Cushman reaction (CCR) and transition metal-catalyzed C-H activation/annulation reactions. The CCR, a three-component reaction involving an amine, an aldehyde, and homophthalic anhydride, is particularly notable for generating diastereomeric mixtures, although it can proceed with high diastereoselectivity under optimized conditions.[1][2][3]
Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A2: The most effective and common method for determining the diastereomeric ratio is ¹H NMR spectroscopy.[4][5] By integrating the signals of protons at the newly formed stereocenters (e.g., H-3 and H-4), which will have distinct chemical shifts for each diastereomer, you can accurately quantify the ratio. For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed for better resolution.[6] HPLC analysis using a chiral stationary phase can also be used to separate and quantify the diastereomers.
Q3: What is the typical relative stereochemistry of the diastereomers formed in the Castagnoli-Cushman reaction?
A3: The Castagnoli-Cushman reaction often exhibits high diastereoselectivity, frequently favoring the formation of the cis diastereomer. However, the ratio can be influenced by reaction conditions such as solvent and temperature. In some cases, treating the diastereomeric mixture with an aqueous base can lead to epimerization to the thermodynamically more stable trans isomer.[4]
Q4: Are there any known biological activities for 3,4-disubstituted 1(2H)-isoquinolinone derivatives?
A4: Yes, the isoquinoline scaffold is present in a wide range of biologically active natural products and synthetic compounds.[7][8] Derivatives of this class have shown diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[9] Some have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cancer therapy.[10]
Troubleshooting Guides
Section 1: Synthesis & Diastereoselectivity
Problem 1: Low or no yield in the synthesis of 3,4-disubstituted 1(2H)-isoquinolinones.
-
Potential Cause: Unoptimized reaction conditions (temperature, solvent, catalyst).
-
Troubleshooting Steps:
-
Catalyst Screening: For palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and consider the use of ligands.[11]
-
Temperature Optimization: For thermally sensitive starting materials, conduct the reaction at the lowest effective temperature. For instance, in some Pd-catalyzed annulations, temperatures above 100°C can cause decomposition, with an optimal range often found around 85°C.[11]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, DMF, dioxane).
-
Reagent Purity: Ensure all starting materials and reagents are pure and dry, especially for moisture-sensitive reactions.
-
Problem 2: Poor diastereoselectivity in the reaction.
-
Potential Cause: Reaction conditions are not optimized to favor one diastereomer over the other.
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at lower temperatures may improve diastereoselectivity by favoring the kinetically controlled product.[4]
-
Base-Mediated Equilibration: If the trans isomer is desired and is thermodynamically more stable, treating the diastereomeric mixture with a base can sometimes epimerize the mixture to a single diastereomer.[4]
-
Catalyst/Reagent Choice: In asymmetric variants, the choice of chiral catalyst or auxiliary is crucial and may require extensive screening.
-
Section 2: Diastereomer Separation
Problem 3: Diastereomers are not separating on a silica gel column.
-
Potential Cause: The diastereomers have very similar polarities, resulting in poor resolution.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. Sometimes, switching from common eluents like ethyl acetate/hexane to systems containing dichloromethane, ether, or small amounts of methanol can improve separation.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power. Both normal-phase (using silica or cyano columns) and reversed-phase (with C18 columns) should be explored.[13][14] Method development will involve screening different columns and mobile phases.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating both diastereomers and enantiomers and is often more successful than HPLC for this purpose.[15][16][17] It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.
-
Problem 4: Difficulty in obtaining pure diastereomers by crystallization.
-
Potential Cause: The diastereomers may co-crystallize, or the solubility difference between them is insufficient in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Screen a wide range of solvents with varying polarities for recrystallization. Techniques like slow evaporation, slow cooling, and vapor diffusion should be tested.[18]
-
Seeding: If you have a small amount of a pure diastereomer, use it to seed a saturated solution of the mixture. This can promote the crystallization of the desired isomer.[18]
-
Derivative Formation: Consider forming a derivative (e.g., an ester or amide with a chiral auxiliary) to create new diastereomers that may have more significant differences in their physical properties, making separation by crystallization or chromatography easier.[14]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Oxidative Annulation
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Ag₂CO₃ (2) | - | Toluene | 100 | 4 | 45 |
| 2 | PdCl₂ (10) | Ag₂CO₃ (2) | - | Toluene | 100 | 4 | 62 |
| 3 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | - | Toluene | 100 | 4 | 75 |
| 4 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂O (2) | - | Toluene | 100 | 4 | 68 |
| 5 | Pd(CH₃CN)₂Cl₂ (10) | AgOAc (2) | - | Toluene | 100 | 4 | 55 |
| 6 | Pd(CH₃CN)₂Cl₂ (10) | Cu(OAc)₂ (2) | - | Toluene | 100 | 4 | Trace |
| 7 | Pd(CH₃CN)₂Cl₂ (10) | O₂ (1 atm) | - | Toluene | 100 | 4 | Trace |
| 8 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | Toluene | 85 | 4 | 87 |
Data synthesized from literature reports for the reaction of an N-methoxybenzamide with a 2,3-allenoic acid ester.[11]
Table 2: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Low cost, high throughput for large scale. | Lower resolution, may not separate closely related diastereomers.[19] |
| HPLC (Normal Phase) | Silica, Cyano, Diol | Hexane/Isopropanol | Good resolution for many diastereomers.[13] | Higher solvent consumption than SFC, potential for sample degradation on silica. |
| HPLC (Reversed Phase) | C18, C8 | Acetonitrile/Water, Methanol/Water | Widely applicable, good for polar compounds. | May not be effective for non-polar compounds with similar hydrophobicity. |
| SFC | Chiral (e.g., Polysaccharide-based) or Achiral | CO₂ / Methanol (or other alcohol) | High resolution, fast separations, low solvent consumption, environmentally friendly.[15][17] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Synthesis via Castagnoli-Cushman Reaction
This protocol describes a three-component reaction to synthesize 3,4-disubstituted 1(2H)-isoquinolinones.
-
Imine Formation (in situ): To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), an aromatic aldehyde (5.5 mmol), and an amine (5.0 mmol).
-
Add 10 mL of dry dichloromethane (DCM) and stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solid sodium sulfate by filtration and evaporate the solvent under reduced pressure to yield the crude imine.
-
Cycloaddition: Dissolve the crude imine and homophthalic anhydride (5.0 mmol) in a suitable solvent (e.g., toluene, dioxane, or DCM) in a separate flask.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC). The reaction often proceeds with high diastereoselectivity.[2][3]
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the major diastereomer.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.[20]
Protocol 2: Analytical Method for Diastereomer Resolution by HPLC
This protocol provides a starting point for developing an HPLC method to separate diastereomers.
-
Column Selection: Start with a common reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) or a normal-phase column (e.g., Silica, 4.6 x 150 mm, 5 µm). For difficult separations, screen a range of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD).[21]
-
Mobile Phase Preparation:
-
Reversed-Phase: Prepare mobile phases consisting of acetonitrile/water or methanol/water gradients.
-
Normal-Phase: Prepare mobile phases consisting of hexane/isopropanol or hexane/ethanol gradients. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.[21]
-
-
Method Development:
-
Dissolve a small amount of the diastereomeric mixture in the mobile phase or a compatible solvent.
-
Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate retention time.
-
Based on the initial results, optimize the gradient to improve the resolution between the diastereomeric peaks. If co-elution occurs, switch to a different column or mobile phase system.[21]
-
-
Analysis: Integrate the peak areas of the separated diastereomers to determine the ratio.
Visualizations
Caption: Troubleshooting workflow for resolving diastereomers.
Caption: PARP inhibition signaling pathway, a target for isoquinolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 3. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
- 9. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ymc.co.jp [ymc.co.jp]
Technical Support Center: Synthesis of Isoquinoline Derivatives
Welcome to the technical support center for the synthesis of isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during key synthetic procedures.
I. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common dehydrating agents used in the Bischler-Napieralski reaction?
A1: Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). For substrates that have aromatic rings lacking electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often more effective. Other reagents such as triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have also been successfully employed.
Q2: What is the general mechanism of the Bischler-Napieralski reaction?
A2: The reaction is believed to proceed through one of two main pathways depending on the reaction conditions. One mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. An alternative pathway proceeds through a highly electrophilic nitrilium ion intermediate that is trapped by the electron-rich aromatic ring to cyclize. Current understanding suggests that the predominant mechanism is influenced by the specific reaction conditions.[2]
Troubleshooting Guide
Q3: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
A3: Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Insufficiently activated aromatic ring | The cyclization is an electrophilic aromatic substitution. If the phenyl ring of the β-phenylethylamide lacks electron-donating groups, the reaction will be sluggish. Consider using substrates with activating groups (e.g., methoxy) or employing stronger dehydrating agents like P₂O₅ in refluxing POCl₃. |
| Suboptimal dehydrating agent | The choice and quality of the dehydrating agent are critical. For less reactive substrates, stronger agents are necessary. See the table below for a comparison of dehydrating agents. |
| Decomposition of starting material or product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Polymerization/Tar formation | This can occur at high temperatures or with prolonged reaction times. Carefully control the reaction temperature and ensure sufficient solvent is used to maintain a stirrable mixture. |
Q4: I am observing a significant amount of a styrene byproduct. What is this side reaction and how can it be minimized?
A4: The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction. This occurs via the nitrilium ion intermediate. To minimize this side reaction, consider the following:
-
Use of a nitrile solvent: Employing a nitrile solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the byproduct.
-
Milder reaction conditions: Using milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter reaction.
Quantitative Data
Impact of Dehydrating Agent on Yield for N-(3,4-dimethoxyphenethyl)acetamide Cyclization [3]
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 |
| Tf₂O / 2-chloropyridine | CH₂Cl₂ | -20 to 0 | >90 |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modern Procedure using Triflic Anhydride (Tf₂O) [3]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.
II. Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[4]
Frequently Asked Questions (FAQs)
Q5: What are the typical catalysts for the Pictet-Spengler reaction?
A5: Traditionally, the reaction is catalyzed by protic acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often with heating.[4] Lewis acids like BF₃·OEt₂ can also be used.[5] For substrates with highly nucleophilic aromatic rings, such as indoles, the reaction can sometimes proceed without an acid catalyst.[4]
Q6: Can the Pictet-Spengler reaction be performed under milder conditions?
A6: Yes, for activated substrates, the reaction can proceed under very mild conditions. For less reactive substrates, an N-acyliminium ion variant can be employed. In this modification, the intermediate imine is acylated, forming a highly electrophilic N-acyliminium ion that cyclizes under mild conditions with good yields.[4]
Troubleshooting Guide
Q7: My Pictet-Spengler reaction is giving a low yield. What are the common issues?
A7: Low yields in the Pictet-Spengler reaction can often be attributed to the following:
| Potential Cause | Recommended Troubleshooting Steps |
| Poorly nucleophilic aromatic ring | The cyclization is an electrophilic aromatic substitution. Aromatic rings without electron-donating groups may require harsher conditions (stronger acid, higher temperature) or may give poor yields.[4] Consider using the N-acyliminium ion variant for such substrates. |
| Incomplete imine formation | The initial condensation to form the imine is crucial. Ensure anhydrous conditions if necessary and consider using a slight excess of the carbonyl compound to drive the reaction to completion.[5] The Schiff base can also be pre-formed and isolated before the cyclization step.[5] |
| Side reactions of the aldehyde/ketone | Aldehydes, in particular, can be prone to self-condensation or polymerization under acidic conditions. Add the aldehyde slowly to the reaction mixture. |
| Reversibility of the reaction | The reaction can be reversible. Removal of water, for example by using a Dean-Stark apparatus, can help drive the reaction to completion. |
Experimental Protocol
Protocol 3: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
-
Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, ethanol, or water).
-
Add the aldehyde or ketone (1.0-1.2 equiv).
-
Add the acid catalyst (e.g., concentrated HCl or trifluoroacetic acid) and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Diagrams
Caption: General experimental workflow for the Pictet-Spengler reaction.
III. Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[6]
Frequently Asked Questions (FAQs)
Q8: What are the common modifications of the Pomeranz-Fritsch reaction?
A8: Two important modifications are:
-
Schlittler-Muller modification: This uses a substituted benzylamine and glyoxal hemiacetal, providing access to C1-substituted isoquinolines.[7]
-
Bobbitt modification: This involves hydrogenation of the benzalaminoacetal intermediate followed by acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[8]
Q9: What are the major side reactions in the Pomeranz-Fritsch synthesis?
A9: A significant side reaction is the formation of an oxazole derivative, which can compete with the desired isoquinoline synthesis. The reaction pathway is influenced by the reaction conditions and the nature of the substituents on the aromatic ring.
Troubleshooting Guide
Q10: The yield of my Pomeranz-Fritsch reaction is low. What can I do to improve it?
A10: Low yields are a common issue with the classical Pomeranz-Fritsch reaction.[9] Consider the following:
| Potential Cause | Recommended Troubleshooting Steps |
| Harsh reaction conditions | The use of strong acids like concentrated sulfuric acid can lead to degradation and side reactions.[7] Explore the use of other acid catalysts such as trifluoroacetic anhydride or lanthanide triflates.[6] |
| Electron-withdrawing groups on the benzaldehyde | These groups disfavor the electrophilic cyclization step. If possible, use substrates with electron-donating groups. |
| Formation of oxazole byproduct | The reaction conditions can be optimized to favor the formation of the isoquinoline over the oxazole. This may involve changing the acid catalyst or the reaction temperature. |
| Incomplete cyclization | Ensure that the reaction is heated for a sufficient amount of time and that the acid catalyst is not deactivated. |
Quantitative Data
Influence of Acid Catalyst on the Pomeranz-Fritsch Reaction
| Substrate | Acid Catalyst | Solvent | Temperature (°C) | Yield of Isoquinoline (%) | Major Byproduct |
| Benzaldehyde & 2,2-diethoxyethylamine | Conc. H₂SO₄ | - | 160 | 10-20 | Oxazole |
| 3,4-Dimethoxybenzaldehyde & aminoacetaldehyde dimethyl acetal | Conc. HCl | Methanol | Reflux | 65 | - |
| N-Tosylaminoacetaldehyde dimethyl acetal | Dilute HCl | Dioxane | Reflux | 85 | N-Tosyl-1,2-dihydroisoquinoline intermediate |
Experimental Protocol
Protocol 4: Standard Pomeranz-Fritsch Synthesis of Isoquinoline [10]
-
Schiff Base Formation: In a round-bottom flask, combine benzaldehyde (1.0 equiv) and 2,2-diethoxyethylamine (1.0 equiv). Heat the mixture gently to facilitate condensation.
-
Cyclization: Cool the mixture and slowly add concentrated sulfuric acid (98%) with vigorous stirring and cooling.
-
Heat the reaction mixture to 160 °C for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the solution alkaline with 10% sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isoquinoline by distillation or chromatography.
Diagrams
Caption: Competing reaction pathways in the Pomeranz-Fritsch synthesis.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Isoquinolino[1,2-f]naphthyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinolino[1,2-f]naphthyridine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low or no yield of the desired isoquinolino[1,2-f]naphthyridine product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of complex heterocyclic systems like isoquinolino[1,2-f]naphthyridines is a common challenge. The issue can often be traced back to one of the key reaction steps, typically the formation of the isoquinoline core via a Bischler-Napieralski or Pictet-Spengler type reaction, or the subsequent annulation to form the naphthyridine ring. Here are the primary factors to investigate:
-
Sub-optimal Reaction Conditions for Isoquinoline Ring Formation:
-
Inadequate Dehydrating Agent (Bischler-Napieralski): For the cyclization of β-arylethylamides, the choice and strength of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates, a stronger agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base, may be necessary to improve yields.[1]
-
Solvent Choice: The solvent plays a crucial role in reaction rate and, in some cases, can influence side reactions. For the Bischler-Napieralski reaction, solvents like toluene or acetonitrile are common.[1] In Pictet-Spengler reactions, aprotic solvents have sometimes been shown to provide superior yields compared to traditional protic solvents.[2] The choice of solvent can also direct the regioselectivity of the cyclization (see Q2).
-
Reaction Temperature and Time: These parameters are highly dependent on the specific substrates and reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting material is consumed. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.
-
-
Inefficient Naphthyridine Ring Formation:
-
Poor Reactivity of Precursors: The functional groups on your isoquinoline intermediate and the reagent used for the annulation must be sufficiently reactive. Ensure the purity of your starting materials as impurities can inhibit the reaction.
-
Inappropriate Catalyst or Reaction Conditions: Many naphthyridine syntheses, such as the Friedländer annulation, are catalyzed by acids or bases. The choice of catalyst and its concentration can significantly impact the yield.[3] Some modern methods utilize metal catalysts or even solvent-free conditions, which can be more efficient.[3]
-
Q2: I am observing the formation of multiple products, suggesting poor regioselectivity in the initial cyclization. How can I control this?
A2: Poor regioselectivity is a known challenge, particularly in the Pictet-Spengler reaction when the aromatic ring has multiple potential sites for cyclization. The choice of solvent can have a significant impact on the product distribution.
-
Solvent-Directed Regioselectivity: Protic solvents, which can engage in hydrogen bonding, may favor the formation of one regioisomer over another. In contrast, non-polar, aprotic solvents can lead to a different product ratio. It is advisable to perform a solvent screen to determine the optimal conditions for your desired isomer. For example, in the synthesis of certain tetrahydroisoquinolines, protic solvents like trifluoroethanol (TFE) have been shown to favor the para-cyclized product, while aprotic solvents like toluene favor the ortho-cyclized product.[4]
Q3: My reaction mixture has turned into a thick, unmanageable tar. What is causing this and how can I prevent it?
A3: Tar formation is often a result of polymerization or decomposition of starting materials or products, especially under harsh reaction conditions.
-
Control of Reaction Temperature: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial. For exothermic reactions, consider adding reagents dropwise at a lower temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-heating and subsequent decomposition.
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous, as impurities can catalyze side reactions leading to polymerization.
Data Presentation: Solvent Effects on Key Cyclization Reactions
The following tables provide representative data on how solvent choice can influence the yield and selectivity of key reactions involved in the synthesis of the isoquinoline core. While this data is for analogous systems, it offers valuable insights for optimizing the synthesis of isoquinolino[1,2-f]naphthyridine derivatives.
Table 1: Effect of Dehydrating Agent and Solvent on the Yield of a Bischler-Napieralski Reaction
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Toluene | Reflux | 4 | 65 |
| POCl₃ | Acetonitrile | Reflux | 4 | 72 |
| P₂O₅ in POCl₃ | Neat | Reflux | 2 | 85 |
| Tf₂O, 2-chloropyridine | Dichloromethane | 0 to RT | 1 | 90 |
Data is illustrative and based on the cyclization of N-(3,4-dimethoxyphenethyl)acetamide as a model substrate.[1]
Table 2: Solvent-Dependent Regioselectivity in a Pictet-Spengler Reaction
| Solvent | Temperature (°C) | Time (days) | Ortho:Para Isomer Ratio |
| Toluene | 105 | 4 | 75:25 |
| Dichloroethane | 80 | 7 | 70:30 |
| Trifluoroethanol (TFE) | 75 | 1 | 15:85 |
| Methanol | 65 | 2 | 20:80 |
Data is illustrative and based on a specific Pictet-Spengler reaction leading to ortho and para substituted tetrahydroisoquinolines.[4]
Experimental Protocols
The synthesis of isoquinolino[1,2-f]naphthyridine derivatives is a multi-step process. The following is a plausible generalized experimental protocol based on common synthetic strategies for related heterocyclic systems. Note: This is a general guideline and requires optimization for specific substrates.
Step 1: Synthesis of the Dihydroisoquinoline Intermediate (via Bischler-Napieralski Reaction)
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the β-arylethylamide substrate (1.0 equivalent).
-
Add an anhydrous solvent such as acetonitrile (see Table 1 for solvent considerations).
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (1.1 to 3.0 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) with vigorous stirring until the solution is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be carried to the next step or purified by column chromatography.
Step 2: Aromatization of the Dihydroisoquinoline (Optional, depending on the desired final product)
-
The dihydroisoquinoline intermediate can be aromatized to the corresponding isoquinoline using a dehydrogenating agent such as palladium on carbon (Pd/C) in a suitable solvent (e.g., toluene or xylene) at elevated temperatures.
Step 3: Synthesis of the Isoquinolino[1,2-f]naphthyridine Core (via Friedländer Annulation)
-
To a mixture of the isoquinoline derivative (containing an amino group ortho to a carbonyl or an equivalent reactive site) (1.0 equivalent) and a compound containing an α-methylene ketone (1.1 equivalents), add a suitable solvent (e.g., ethanol, or consider solvent-free conditions).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Isoquinolinone Synthesis Temperature Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature optimization in isoquinolinone synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is very low or the reaction is not proceeding to completion. Could temperature be the issue?
Answer: Yes, incorrect temperature is a common cause of low yield or reaction failure.
-
For Palladium-Catalyzed C-H Activation/Annulation: This reaction requires elevated temperatures to proceed. No reaction may occur below 65°C. The optimal temperature for this specific reaction has been identified as 85°C, providing a good yield within a reasonable timeframe of 4 hours.[1]
-
For Bischler-Napieralski Synthesis: If your substrate lacks electron-donating groups on the aromatic ring, the reaction may be sluggish. In such cases, more forceful conditions, including higher temperatures (e.g., refluxing in POCl₃ with P₂O₅), may be necessary.[2][3]
-
General Consideration: For any synthesis, if the reaction is proceeding slowly, a gradual and controlled increase in temperature may improve the reaction rate. However, this should be done cautiously while monitoring for decomposition.
Question 2: I am observing significant formation of by-products and the reaction mixture has turned into a thick tar. What can I do?
Answer: Tar formation and the presence of multiple by-products are often signs of excessive heat or prolonged reaction times, particularly in acid-catalyzed reactions like the Bischler-Napieralski synthesis.[2]
-
Temperature Control: Carefully control the reaction temperature. Avoid excessively high temperatures. A gradual increase to the desired temperature can be beneficial.[2] For palladium-catalyzed reactions, it has been noted that at temperatures above 100°C, starting materials may begin to decompose due to thermal instability.[1]
-
Reaction Time: Closely monitor the reaction's progress using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-heating and subsequent decomposition.[2]
-
Solvent: Ensure you are using a sufficient amount of solvent to maintain a stirrable mixture and to help dissipate heat.[2]
Question 3: I am getting an unexpected isomer as my major product. Can temperature influence the regioselectivity?
Answer: Yes, temperature can influence the regioselectivity of certain isoquinolinone synthesis reactions.
-
Cyclization of 2-Alkynylbenzamides: In this common route, competing cyclization pathways (5-exo vs. 6-endo) can lead to the formation of regioisomers. Optimizing the reaction temperature can influence which pathway is favored.[4]
-
Castagnoli-Cushman Reaction: This reaction can produce diastereomers. Running the reaction at lower temperatures may enhance diastereoselectivity by favoring the kinetically controlled product.[4]
-
General C-H Activation Reactions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for isoquinolinone synthesis?
A1: The optimal temperature for isoquinolinone synthesis is highly dependent on the specific synthetic route being employed. Some modern methods, such as those involving rhodium or iridium catalysts for C-H activation, can proceed at room temperature.[6] However, other common methods require elevated temperatures. For instance, a palladium-catalyzed C-H activation/annulation has been optimized at 85°C.[1] Traditional methods like the Bischler-Napieralski reaction may require reflux conditions, with temperatures depending on the solvent and reagents used.[2]
Q2: How does temperature affect the rate of isoquinolinone synthesis?
A2: Generally, increasing the reaction temperature increases the reaction rate. For some reactions, such as the palladium-catalyzed C-H activation/annulation, a threshold temperature (e.g., 65°C) must be reached for the reaction to occur at a reasonable rate.[1] However, it is crucial to balance reaction rate with the stability of the reactants, intermediates, and products, as excessive temperatures can lead to decomposition and the formation of by-products.[1][2]
Q3: Can running the reaction at a lower temperature for a longer time improve my results?
A3: In some cases, yes. If you are experiencing issues with by-product formation or decomposition at higher temperatures, lowering the temperature and extending the reaction time can be a viable strategy. This approach may also improve the selectivity of the reaction, particularly when multiple isomers can be formed. It is always recommended to monitor the reaction progress to determine the optimal balance of temperature and time for your specific substrate and reaction conditions.
Data on Temperature Optimization
The following table summarizes the quantitative data on temperature optimization for the palladium-catalyzed C-H activation/annulation of N-methoxybenzamide with 2,3-allenoic acid esters.[1]
| Temperature (°C) | Observation |
| < 65 | No reaction occurred. |
| 85 | Optimal temperature, providing a good yield in a relatively short time (4 hours). |
| > 100 | Decomposition of starting materials due to thermal instability. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones[5]
This protocol is based on the synthesis of 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones via a palladium-catalyzed C-H activation/annulation of an N-methoxybenzamide with a 2,3-allenoic acid ester.
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the N-methoxybenzamide derivative (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (10 mL) and the 2,3-allenoic acid ester (3 equivalents) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85°C.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Bischler-Napieralski Synthesis using POCl₃[2]
This is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, the reaction mixture is typically heated to reflux. The reaction temperature and time will depend on the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., aqueous NaOH or NH₄OH) to neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate a general troubleshooting workflow for temperature-related issues in isoquinolinone synthesis and a plausible mechanism for the palladium-catalyzed C-H activation/annulation.
Caption: Troubleshooting workflow for temperature optimization.
Caption: Plausible mechanism for Palladium-catalyzed C-H activation/annulation.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [Cp*MCl2]2 (M = Rh, Ir) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
For Immediate Release
This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this report presents a predicted data set based on established principles of NMR spectroscopy and comparison with the experimentally determined spectrum of the unsubstituted parent compound, 3,4-dihydro-2H-isoquinolin-1-one, and other relevant substituted analogs. This analysis is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a halogenated derivative of the 3,4-dihydro-2H-isoquinolin-1-one scaffold, a core structure found in various biologically active molecules. The introduction of a chlorine atom at the C-5 position is expected to induce significant changes in the electronic environment of the aromatic ring, thereby influencing the chemical shifts of the aromatic protons in the 1H NMR spectrum. Understanding these spectral changes is crucial for the structural elucidation and purity assessment of this compound and its derivatives. This guide provides a side-by-side comparison of the 1H NMR data for the parent compound and the predicted data for its 5-chloro derivative, along with a detailed experimental protocol for acquiring such spectra.
Comparative 1H NMR Data
The following table summarizes the experimental 1H NMR data for 3,4-dihydro-2H-isoquinolin-1-one and the predicted data for this compound. Predictions are based on the analysis of substituent effects on aromatic chemical shifts and data from structurally related compounds.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 3,4-dihydro-2H-isoquinolin-1-one (Experimental) | H-8 | 8.05 | dd | 7.8, 1.2 | 1H |
| H-5 | 7.48 | d | 7.5 | 1H | |
| H-7 | 7.42 | td | 7.5, 1.3 | 1H | |
| H-6 | 7.25 | t | 7.5 | 1H | |
| H-3 (CH₂) | 3.55 | t | 6.6 | 2H | |
| H-4 (CH₂) | 3.03 | t | 6.6 | 2H | |
| N-H | 6.50 (broad s) | s | - | 1H | |
| This compound (Predicted) | H-8 | 8.0 - 8.1 | d | ~8.0 | 1H |
| H-6 | 7.3 - 7.4 | d | ~7.5 | 1H | |
| H-7 | 7.1 - 7.2 | t | ~7.8 | 1H | |
| H-3 (CH₂) | 3.5 - 3.6 | t | ~6.5 | 2H | |
| H-4 (CH₂) | 3.0 - 3.1 | t | ~6.5 | 2H | |
| N-H | 6.5 - 7.0 (broad s) | s | - | 1H |
Note: The predicted chemical shifts for this compound are estimates. The presence of the electron-withdrawing chlorine atom at the C-5 position is expected to have a deshielding effect on the ortho proton (H-6) and a smaller effect on the meta (H-7) and para (H-8) protons. The exact values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard protocol for the acquisition of 1H NMR spectra for isoquinolinone compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).
Visualized Workflow and Analysis Logic
The following diagrams illustrate the logical workflow for comparative 1H NMR analysis and the expected signaling pathways based on the molecular structure.
Caption: Logical workflow for comparative 1H NMR analysis.
Caption: Predicted proton relationships in this compound.
A Comparative Guide to the Spectroscopic Characterization of Substituted Isoquinolinones
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a foundational requirement for advancing research. Substituted isoquinolinones are a significant class of heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds in medicinal chemistry. This guide provides an objective comparison of the spectroscopic properties of substituted isoquinolinones against their isomeric analogs, quinolinones, supported by key experimental data and detailed protocols to aid in their characterization.
Introduction to Isoquinolinones and Quinolones
Isoquinolinones and quinolones are bicyclic heterocyclic compounds containing a benzene ring fused to a pyridinone ring. They are structural isomers, differing in the position of the nitrogen atom relative to the carbonyl group. This structural variance leads to distinct electronic environments within the molecules, resulting in unique spectroscopic signatures that can be used for their differentiation and characterization.
Spectroscopic Profile of Substituted Isoquinolinones
The characterization of substituted isoquinolinones relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectra of isoquinolinones are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm.[1] The exact chemical shifts are influenced by the position and electronic nature of the substituents. Protons on the isoquinolinone ring often appear as multiplets or doublets depending on their coupling with adjacent protons.[1] For instance, in 6,7-dimethoxy-isoquinoline derivatives, the methoxy protons typically appear as sharp singlets around 3.7 to 4.0 ppm.[1]
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing in the range of 160-165 ppm. The aromatic carbons resonate between 115 and 150 ppm. The specific chemical shifts provide valuable information about the substitution pattern on the bicyclic ring system.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the core functional groups. The most prominent absorption for isoquinolinones is the strong carbonyl (C=O) stretching band of the amide, which typically appears in the region of 1630-1690 cm⁻¹.[2][4] The precise frequency can be affected by substitution and hydrogen bonding. Other characteristic bands include C=C stretching vibrations for the aromatic rings (1500-1700 cm⁻¹) and C-H stretching for the aromatic protons (~3030 cm⁻¹).[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula.[5] The fragmentation patterns observed in MS/MS experiments offer structural insights. Common fragmentation pathways for isoquinoline-type structures include the loss of carbon monoxide (CO) and hydrocyanic acid (HCN).[5][6] The nature and position of substituents will dictate the specific fragmentation pathways, often involving characteristic losses of these substituent groups.[7][8]
Comparative Spectroscopic Data: Isoquinolinones vs. Quinolones
The primary structural difference—the relative positions of the ring nitrogen and the carbonyl group—creates distinct spectroscopic fingerprints for isoquinolinones and quinolones.
| Spectroscopic Feature | Substituted Isoquinolinones | Substituted Quinolones | Rationale for Difference |
| ¹H NMR | Protons peri to the N-atom (e.g., H8 in 1-isoquinolinone) are significantly deshielded. | Protons peri to the C=O group (e.g., H5 in 4-quinolinone) are significantly deshielded. | Anisotropic effect of the adjacent C=O group and electronegativity of the nitrogen atom cause deshielding of nearby protons. |
| ¹³C NMR | Carbonyl (C=O) signal typically appears around 160-165 ppm. | Carbonyl (C=O) signal in 4-quinolones appears further downfield, often >175 ppm. | The carbonyl in a 4-quinolone is part of a vinylogous amide system, which influences its electronic environment and chemical shift. |
| IR (C=O Stretch) | Strong absorption typically between 1630-1690 cm⁻¹.[2] | Strong absorption often at a slightly lower frequency, around 1620-1670 cm⁻¹. | Differences in conjugation and electronic effects within the isomeric ring systems slightly alter the C=O bond strength. |
| MS Fragmentation | Common loss of CO and HCN from the heterocyclic ring.[5] | Similar fragmentation patterns, including the loss of CO, but the relative intensities of fragment ions may differ due to stability. | The initial radical cation is different, leading to potentially different stabilities of intermediate fragments. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate acquisition of spectroscopic data.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isoquinolinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[1] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Instrumentation and Measurement :
-
Record ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[2]
-
For ¹H NMR, a typical spectral width of 0-15 ppm is used. Data is often acquired with 16-32 scans.
-
For ¹³C NMR, a spectral width of 0-220 ppm is common, requiring a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Liquid/Solution Samples : A thin film of a neat liquid can be prepared between two salt plates (e.g., NaCl). For solutions, use a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in a solution cell.
-
-
Instrumentation and Measurement :
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record the spectrum typically over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr/solvent) first, which is then automatically subtracted from the sample spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5] The solvent may contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[5]
-
Instrumentation and Measurement :
-
Introduce the sample into the mass spectrometer via direct infusion or, more commonly, coupled with a liquid chromatography (LC) system (LC-HRMS).
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like isoquinolinones.[6][7]
-
Acquire data in both full scan mode to determine the mass of the molecular ion ([M+H]⁺) and in tandem MS (MS/MS) mode to generate fragmentation data for structural elucidation.[8] In MS/MS, the molecular ion is selected and fragmented by collision-induced dissociation (CID).[10]
-
Visualized Workflows and Relationships
Diagrams created with Graphviz provide a clear visual representation of experimental processes and molecular comparisons.
Caption: A streamlined workflow for the spectroscopic characterization of novel substituted isoquinolinones.
Caption: Key structural differences and their resulting spectroscopic consequences for isoquinolinones and quinolones.
References
- 1. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Quinoline and Isoquinoline Scaffolds in Anticancer Drug Discovery
Unveiling the Therapeutic Potential of Nitrogen-Containing Heterocycles in Oncology
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount objective. Among the myriad of chemical scaffolds explored, quinoline and isoquinoline, structural isomers of benzopyridine, have emerged as privileged structures in medicinal chemistry due to their significant therapeutic potential. This guide provides a comprehensive comparative analysis of the anticancer activities of quinoline and isoquinoline derivatives, presenting supporting experimental data, detailing methodologies for key biological assays, and visualizing the complex signaling pathways they modulate.
While direct comparative studies on the parent quinoline and isoquinoline heterocycles are not extensive, a vast body of research on their derivatives offers valuable insights into their structure-activity relationships and differential anticancer effects. The position of the nitrogen atom within the bicyclic framework fundamentally influences the molecule's electronic properties, hydrogen bonding capabilities, and steric hindrance, thereby dictating its interaction with biological targets.[1]
Comparative Anticancer Efficacy: A Data-Driven Overview
The anticancer activity of quinoline and isoquinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the IC50 values for representative derivatives, showcasing their potency and selectivity. It is crucial to note that the activity is highly contingent on the nature and position of the substituents on the heterocyclic core.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 2,4-Disubstituted quinoline | Multiple cell lines | Varies | Growth inhibition, apoptosis, anti-angiogenesis | [2] |
| 4,7-Disubstituted quinoline | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | Cytotoxic | [2] |
| Quinoline-chalcone hybrid | MCF-7, HeLa, DLD1 | Promising activity | EGFR inhibition | [3] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | EGFR inhibition | [3] |
| Indole quinoline hybrid | K562 | 5 - 11 | Tubulin polymerization inhibition | [4] |
| Isoxazolo-quinoline-3,4-dione | - | - | Pim-1/2 kinase inhibition | [4] |
| 91b1 (novel quinoline) | Multiple cell lines | Significant effect | Downregulation of Lumican | [5] |
| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| N-(3-morpholinopropyl)-substituted benzo[6]indolo[3,4-c]isoquinoline | Multiple cell lines | 0.039 (mean GI50) | Topoisomerase inhibition | [7] |
| Lamellarin D | Prostate (DU-145, LNCaP), Leukemia (K562) | Nanomolar range | Mitochondrial apoptosis | [8] |
| Aporphine alkaloids | Various | Potent activity | Cytotoxicity, Anti-MDR | [9] |
| Bisbenzylisoquinoline alkaloids | Various | Potent activity | Cytotoxicity, Anti-MDR | [9] |
| Protoberberine alkaloids | Various | Potent activity | Cytotoxicity, Anti-MDR | [9] |
One study directly comparing a quinoline derivative to its isoquinoline counterpart found that the isoquinoline derivative demonstrated superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for specific molecular targets, the nitrogen placement in the isoquinoline ring may offer a more favorable conformation for binding and subsequent inhibition.[1]
Mechanisms of Anticancer Action: A Tale of Two Isomers
Both quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.
Quinoline derivatives have been shown to induce apoptosis, modulate the cell cycle, and interfere with signaling pathways crucial for tumor growth.[10] They can act as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), topoisomerases, and tubulin polymerization.[3][4][11][12] The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is a prominent target for many quinoline-based compounds.[1]
Isoquinoline derivatives , similarly, are known to induce cell cycle arrest, apoptosis, and autophagy.[13][14] Their mechanisms of action include binding to DNA and RNA, inhibiting enzyme activity, and modulating epigenetic factors.[13] Several isoquinoline alkaloids have been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways.[6][15] Furthermore, some isoquinoline derivatives have been investigated as inhibitors of apoptosis proteins (IAPs), promoting programmed cell death in cancer cells.[16]
Key Signaling Pathways in Quinoline and Isoquinoline Anticancer Activity
The following diagrams, generated using the DOT language, illustrate the major signaling pathways targeted by quinoline and isoquinoline derivatives.
Figure 1: Signaling pathways targeted by quinoline derivatives.
Figure 2: Signaling pathways targeted by isoquinoline derivatives.
Experimental Protocols for Anticancer Activity Assessment
The evaluation of the anticancer potential of quinoline and isoquinoline derivatives relies on a series of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (quinoline or isoquinoline derivative) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.[20]
-
Washing: Wash the cells with PBS to remove the ethanol.[20]
-
RNase Treatment: Treat the cells with RNase A to prevent PI from binding to RNA.[21][22]
-
PI Staining: Stain the cells with a PI solution.[20]
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.[20]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer activity of quinoline and isoquinoline derivatives.
Figure 3: A typical experimental workflow for anticancer drug screening.
Conclusion
Both quinoline and isoquinoline scaffolds represent highly versatile and promising frameworks for the development of novel anticancer agents.[23][24] Their derivatives have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines through diverse mechanisms of action. While the specific anticancer profile is heavily influenced by the nature and position of substituents, this comparative guide highlights the common and distinct pathways modulated by these two important classes of heterocyclic compounds. The provided experimental protocols and workflows offer a robust foundation for researchers to further explore and harness the therapeutic potential of quinoline and isoquinoline derivatives in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. ijmphs.com [ijmphs.com]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. benchchem.com [benchchem.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of HER2 Inhibition: Isoquinoline vs. Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The human epidermal growth factor receptor 2 (HER2) remains a critical therapeutic target in oncology, particularly in the treatment of HER2-positive cancers. The development of small molecule inhibitors targeting the HER2 kinase domain has led to significant advances in patient outcomes. Among the numerous heterocyclic scaffolds explored, isoquinoline and quinoline derivatives have emerged as promising candidates. This guide provides an objective comparison of their HER2 inhibitory activity, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and drug development efforts.
Unveiling the HER2 Signaling Cascade
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Upon dimerization, HER2 autophosphorylates its intracellular tyrosine residues, initiating a cascade of downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In HER2-overexpressing cancers, this signaling is constitutively active, driving tumorigenesis.
Quantitative Comparison of HER2 Inhibition
The following tables summarize the in vitro inhibitory activities of representative isoquinoline and quinoline derivatives against HER2 kinase and HER2-overexpressing cancer cell lines. Lapatinib, a dual EGFR/HER2 inhibitor, is included as a reference compound.
Table 1: HER2 Kinase Inhibitory Activity
| Compound ID | Scaffold Type | HER2 IC50 (nM) | Reference |
| Isoquinoline Derivatives | |||
| 9a | Isoquinoline-quinazoline | 15 | [1] |
| 9b | Isoquinoline-quinazoline | 23 | [1] |
| 14f | Isoquinoline-quinazoline | 1.8 | [1] |
| Quinoline Derivatives | |||
| Compound 5a | Quinoline | 31 | [2][3] |
| Compound 21 | Quinazoline | - | [4] |
| Reference Compound | |||
| Lapatinib | Quinazoline | 9.8 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the HER2 kinase activity.
Table 2: Anti-proliferative Activity in HER2-Positive Cancer Cell Lines
| Compound ID | Scaffold Type | Cell Line | IC50 (nM) | Reference |
| Isoquinoline Derivatives | ||||
| 9a | Isoquinoline-quinazoline | SKBR3 | 250 | [1] |
| 11c | Isoquinoline-quinazoline | SKBR3 | 125 | [1] |
| 14a | Isoquinoline-quinazoline | SKBR3 | 103 | [1] |
| Quinoline Derivatives | ||||
| Compound 5a | Quinoline | MCF-7 | 23 | [3] |
| Compound 21 | Quinazoline | SK-Br-3 | 470 | [4] |
| Reference Compound | ||||
| Lapatinib | Quinazoline | SK-BR-3 | 79 | [5] |
| Lapatinib | BT-474 | 46 | [5] |
IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to evaluate HER2 inhibition.
HER2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase.
Protocol Outline: [6]
-
Reaction Setup: A reaction mixture containing recombinant HER2 enzyme, a suitable buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, and a substrate peptide is prepared.
-
Compound Addition: The test compounds (isoquinoline or quinoline derivatives) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: The level of substrate phosphorylation is quantified. Common methods include:
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
-
Cell Seeding: HER2-positive cancer cells (e.g., SKBR3, BT-474) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A tetrazolium salt solution (MTT or MTS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours, during which viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot for HER2 Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of HER2 and its downstream signaling proteins within the cell.
Protocol Outline: [10][11][12]
-
Cell Treatment and Lysis: HER2-positive cells are treated with the test compounds for a specific duration. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated HER2 (p-HER2) or total HER2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of p-HER2.
Concluding Remarks
The presented data suggests that both isoquinoline and quinoline scaffolds are viable starting points for the design of potent HER2 inhibitors. Notably, certain isoquinoline-quinazoline derivatives have demonstrated enhanced selectivity for HER2 over EGFR and potent anti-proliferative activity.[1] The choice of scaffold and subsequent chemical modifications will ultimately depend on the desired selectivity profile, pharmacokinetic properties, and overall therapeutic index. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel HER2 inhibitors.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. aviscerabioscience.com [aviscerabioscience.com]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
In Vitro Antitumor Activity of Isoquinolone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to significant interest in isoquinolone and its derivatives. These heterocyclic compounds, both naturally occurring and synthetic, have demonstrated potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1] Their mechanism of action is multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways crucial for tumor progression.[1][2] This guide provides a comparative overview of the in vitro antitumor activity of various isoquinolone derivatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Cytotoxicity of Isoquinolone Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a cytotoxic compound, representing the concentration required to inhibit 50% of a biological process, such as cell proliferation.[3] The following table summarizes the IC50 values of representative isoquinolone derivatives against various human cancer cell lines, offering a comparative look at their efficacy.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [4] |
| Compound C26001 | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [4] |
| Noscapine-imidazo[1,2-a]pyridine hybrid | MCF-7 | Breast Cancer | 3.7 - 32.4 | [5] |
| Noscapine-imidazo[1,2-a]pyridine hybrid | MDA-MB-231 | Breast Cancer | 3.7 - 32.4 | [5] |
| Tetrandrine derivative (with proline) | HCT-15 | Colorectal Cancer | 0.57 | [5] |
| Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide (Compound 4) | Cal27 | Oral Cancer | 1.12 | [5] |
| N-(3-morpholinopropyl)-substituted isoquinoline derivative (Compound 3) | Multiple | Breast, CNS, Colon, etc. | 0.039 (Mean GI50) | [5] |
| 3-Arylisoquinolinamine analog (Compound 7b) | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15, K562, A498 | Lung, Ovary, Melanoma, CNS, Colon, Leukemia, Kidney | 0.5 - 1.8 | [6] |
| Sanguinarine | Multiple | Various | 0.11–0.54 (µg/mL) | [7] |
| Chelerythrine | Multiple | Various | 0.14–0.46 (µg/mL) | [7] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | Multiple | Various | Not specified, but showed significant cytotoxicity in 8 out of 13 cell lines | [8] |
Mechanisms of Antitumor Activity
Isoquinolone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many isoquinolone compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the production of reactive oxygen species (ROS).[1][2]
For instance, certain isoquinolin-1(2H)-imine derivatives trigger apoptosis by generating intracellular ROS, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Similarly, the compound 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has been shown to induce apoptosis in MOLT-4 and HL-60 cells, an effect mediated by the activation of caspase-3 and caspase-6.[8]
Figure 1: Generalized signaling pathway for apoptosis induction by isoquinolone derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, many isoquinolone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] For example, a study on a 1H-benz[de]isoquinoline-1,3-dione derivative demonstrated an accumulation of cells in the S and G2/M phases of the cell cycle in MOLT-4 cells, indicating mitotic arrest.[8] Another derivative was found to arrest the cell cycle in the G2/M phase in breast cancer cells.[5]
Figure 2: A typical experimental workflow for evaluating the in vitro antitumor activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antitumor activities of different compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[9]
Materials:
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the isoquinolone derivative and add to the respective wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[3][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinolone derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI; early apoptotic cells are positive for Annexin V-FITC and negative for PI; late apoptotic/necrotic cells are positive for both.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinolone derivative for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Analysis of Isoquinoline Synthesis Methods: A Guide for Researchers
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. For researchers and professionals in drug development, the efficient construction of this heterocyclic system is of paramount importance. This guide provides a comparative analysis of three classical and widely adopted methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We will delve into their mechanisms, substrate scope, and reaction conditions, presenting quantitative data in structured tables and offering detailed experimental protocols for key transformations.
At a Glance: A Comparative Overview
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Phenylethylamides | β-Phenylethylamines and aldehydes/ketones | Benzaldehydes and aminoacetaldehyde acetals |
| Key Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅)[1][2] | Protic or Lewis acids (e.g., HCl, TFA)[3] | Strong acids (e.g., H₂SO₄, PPA)[4] |
| Initial Product | 3,4-Dihydroisoquinolines[1] | 1,2,3,4-Tetrahydroisoquinolines[3] | Isoquinolines[4] |
| Aromatization | Requires subsequent oxidation | Requires subsequent oxidation | Direct formation of aromatic ring |
| Key Intermediate | Nitrilium ion or imidoyl chloride | Iminium ion[5] | Benzalaminoacetal (Schiff base)[6] |
| Typical Yields | Moderate to excellent, highly substrate-dependent | Good to excellent, especially with activated rings | Variable, can be low with certain substrates |
Reaction Mechanisms and Strategic Considerations
The choice of synthetic route is dictated by the desired substitution pattern, the nature of the available starting materials, and the required oxidation state of the final product. The following diagrams illustrate the fundamental mechanistic pathways for each method.
The Bischler-Napieralski reaction commences with the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline.[1] This method is particularly effective for arenes bearing electron-donating groups.[7][8]
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Isoquinolinone Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel isoquinolinone compounds, supported by experimental data and detailed protocols. Isoquinolinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and kinase inhibitory activities. [1][2] This guide summarizes key findings on their biological validation and provides the necessary information to assess their therapeutic potential.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various isoquinolinone derivatives from recent studies.
Anticancer Activity
Isoquinolinone compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis.[3][4]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 1 (3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one) | NCI-60 Panel Average | lgGI50 | -5.18 | [3][5] |
| Leukemia (RPMI-8226) | % Growth Inhibition (10µM) | 30.30 | [3] | |
| Colon Cancer (COLO 205) | % Growth Inhibition (10µM) | 61.01 | [3] | |
| Breast Cancer (MDA-MB-468) | % Growth Inhibition | 15.70 | [5] | |
| Compound 2 (N-(3-morpholinopropyl)-substituted isoquinoline) | NCI-60 Panel Average | GI50 | 39 nM | [1] |
| Compound 3 (1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinone) | Leukemia (RPMI-8226) | % Growth Inhibition | 34.33 | [5] |
| Compound 4 (1,3,5-trimethyl-1H-pyrazol-4-yl isoquinolinone) | Leukemia (RPMI-8226) | % Growth Inhibition | 28.68 | [5] |
Kinase Inhibitory Activity
A significant mechanism of action for many isoquinolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6]
| Compound/Derivative | Kinase Target | Activity Metric | Value (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline 1a | Haspin | IC50 | 167 | [7] |
| CLK1 | IC50 | 101 | [7] | |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | IC50 | 57 | [7] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | IC50 | 66 | [7] |
| 1H-pyrrolo[3,2-g]isoquinoline 3 | Haspin | IC50 | 10-80 | [8] |
| 4-phenylisoquinolone 11g | JNK1 | - | Potent Inhibition | [9] |
| 3-Metoxycarbonyl isoquinolone 1 | JNK | - | Potent Inhibition | [10] |
Antibacterial Activity
Certain isoquinoline derivatives have also been investigated for their antibacterial properties, presenting a potential avenue for the development of new antimicrobial agents.
| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | MIC | 16 | [11] |
| Enterococcus faecium | MIC | 128 | [11] | |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | MIC | 32 | [11] |
| Streptococcus pneumoniae | MIC | 32 | [11] | |
| Enterococcus faecium | MIC | 64 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic potential of compounds on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Novel isoquinolinone compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinolinone compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Novel isoquinolinone compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the isoquinolinone compounds in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the isoquinolinone compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by isoquinolinone compounds and the general workflows of the described experiments.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Caption: JNK Signaling Pathway Modulation.
Caption: MTT Assay Experimental Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of 1,2,3,4-Tetrahydroisoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships of various THIQ analogs, supported by experimental data and detailed protocols. The insights presented herein are intended to aid researchers in the rational design of novel and potent therapeutic agents based on the versatile THIQ framework.
Anticancer Activity of Tetrahydroisoquinoline Analogs
A series of 1-aryl-6-hydroxy-THIQ analogs have been synthesized and evaluated for their antiplasmodial activity against P. falciparum, with several compounds also demonstrating potent anticancer properties. The general structure-activity relationship for these compounds is summarized below.
SAR Summary for Anticancer Activity
| Compound ID | R1 | R2 | R3 | R4 | Antimalarial Activity (IC50, µM) vs. P. falciparum | Anticancer Activity (IC50, µM) vs. various cell lines |
| 177 | H | OCH3 | H | H | 0.23 | Data not available |
| 178 | H | H | OCH3 | H | 0.28 | Data not available |
| 179 | Cl | H | H | H | 0.35 | Data not available |
| GM-3-18 | Data not available | Data not available | Data not available | Cl | Data not available | 0.9 - 10.7 (KRas inhibition) |
| GM-3-121 | Data not available | Data not available | Data not available | Ethyl | Data not available | 1.72 (Anti-angiogenesis) |
Data for compounds 177-179 sourced from Hanna et al. as cited in[5]. Data for GM-3-18 and GM-3-121 sourced from[6].
The substitution pattern on the 1-aryl moiety plays a crucial role in determining the biological activity. Electron-donating groups like methoxy and electron-withdrawing groups like chloro at various positions have been shown to yield potent compounds.[5] Specifically, compound GM-3-18, with a chloro group on the phenyl ring, exhibited significant KRas inhibition activity.[6] Compound GM-3-121, featuring an ethyl group at the 4-position of the phenyl ring, demonstrated potent anti-angiogenesis activity.[6]
Experimental Protocols
Antiplasmodial Activity Assay: The in vitro antiplasmodial activity of the synthesized THIQ analogs against chloroquine-sensitive P. falciparum strain was determined using the SYBR Green I-based fluorescence assay. The detailed protocol is as follows:
-
Parasite Culture: P. falciparum was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% (v/v) heat-inactivated human serum.
-
Assay Procedure: The assay was performed in 96-well plates. A 100 µL aliquot of the parasite culture (2% parasitemia and 2% hematocrit) was added to each well containing the test compounds at various concentrations.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I was added to each well and incubated in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
KRas Inhibition Assay: The inhibitory activity of the THIQ compounds on KRas was evaluated using various colon cancer cell lines. The general procedure is outlined below:
-
Cell Culture: Human colon cancer cell lines (e.g., HCT116) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the THIQ analogs.
-
Viability Assay: After a specified incubation period, cell viability was assessed using a standard method such as the MTT assay.
-
GSK3B Pretreatment: In some experiments, cells were pretreated with a GSK3B inhibitor to assess the specific effect on the KRas pathway.[6]
-
Data Analysis: IC50 values were determined by analyzing the dose-response curves.
Logical Relationship of SAR in Anticancer THIQs
Caption: SAR logic for anticancer THIQ analogs.
Antiviral Activity of Tetrahydroisoquinoline Analogs
Certain THIQ derivatives have been investigated for their antiviral properties, particularly against HIV and, more recently, SARS-CoV-2.
SAR Summary for Anti-HIV Activity
A notable derivative, compound 157 , which incorporates a 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamide scaffold, has demonstrated potent anti-HIV activity with an IC50 of 4.10 µM.[5] The complex side chain at the nitrogen of the THIQ core is crucial for this activity.
SAR Summary for Anti-SARS-CoV-2 Activity
Two novel THIQ-based heterocyclic compounds, trans-1 and trans-2 , have shown effective inhibition of SARS-CoV-2 infection in vitro.[7]
| Compound | EC50 (µM) in Vero E6 cells | EC50 (µM) in Calu-3 cells |
| trans-1 | 3.15 | 2.78 |
| trans-2 | 12.02 | Not reported |
| Chloroquine (CQ) | Comparable to trans-1 | 44.90 |
Compound trans-1 exhibited higher potency than trans-2 and notably performed better than chloroquine in the human lung cell line Calu-3, suggesting a potentially different and more effective mechanism of action.[7]
Experimental Protocols
Anti-SARS-CoV-2 Activity Assay:
-
Cell Lines and Virus: Vero E6 (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells were used. The SARS-CoV-2 virus (e.g., Delta variant B.1.617.2) was propagated in Vero E6 cells.
-
Cytotoxicity Assay: A CCK-8 assay was performed to determine the cytotoxicity of the compounds on the cell lines to establish a therapeutic window.
-
Antiviral Assay:
-
Cells were seeded in 96-well plates and pre-incubated with serially diluted compounds for 1 hour.
-
The cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After 24 or 48 hours of incubation, the viral yield in the supernatant was quantified by RT-qPCR.
-
-
Data Analysis: The EC50 values were calculated from the dose-response curves of viral inhibition.
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral screening.
Activity as Dopamine Receptor Ligands
THIQ derivatives have been extensively studied as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[8][9]
SAR Summary for Dopamine D3 Receptor Ligands
Based on N-alkylated THIQ derivatives, a series of selective dopamine D3 receptor antagonists have been synthesized.[8] Modifications to the arylamide moiety and the THIQ substructure have led to compounds with high affinity and selectivity.
| Compound ID | Arylamide Moiety | Ki (hD3) (nM) | D3/D2 Selectivity |
| 51 | (E)-3-(4-iodophenyl)acrylamide | 12 | 123-fold |
Compound 51 , (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide, demonstrates high affinity for the D3 receptor with excellent selectivity over the D2 subtype.[8]
Experimental Protocols
Dopamine Receptor Binding Assay:
-
Membrane Preparation: Membranes from CHO cells stably expressing human D2 or D3 receptors were used.
-
Radioligand: [3H]-Spiperone or another suitable radioligand was used to label the receptors.
-
Binding Reaction: The assay was conducted in a buffer solution containing the cell membranes, the radioligand, and various concentrations of the test compounds.
-
Incubation: The mixture was incubated to allow for competitive binding.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway for Dopamine D3 Receptor Antagonism
Caption: Dopamine D3 receptor signaling and antagonism.
This guide provides a snapshot of the extensive SAR studies on 1,2,3,4-tetrahydroisoquinoline analogs. The versatility of the THIQ scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications, making it a highly valuable template for the development of future therapeutics. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one, a chlorinated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This document provides a step-by-step guide for its responsible disposal, adhering to standard hazardous waste management practices. All chemical waste must be managed in accordance with applicable federal, state, and local regulations.[1][2]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS).[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[3] All handling of this compound should be performed within a chemical fume hood to avoid inhalation of any dust or vapors.[3]
Waste Identification and Segregation
This compound must be classified and handled as a hazardous waste.[4][5] Specifically, it falls under the category of halogenated organic waste due to the presence of chlorine.[6] It is critical to segregate this waste stream from non-halogenated solvents and other incompatible chemical waste to prevent dangerous reactions and to facilitate proper disposal.[6][7][8] Mixing with other waste streams can increase disposal costs and complicate treatment processes.[6]
Step-by-Step Disposal Protocol
-
Container Selection : Choose a designated, compatible waste container for halogenated organic solids.[2][7][8] The container must be in good condition, leak-proof, and have a secure screw-top cap.[7] Plastic containers are often preferred.[2]
-
Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] The label should also include the approximate quantity or concentration.
-
Accumulation in a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][7] The SAA must be inspected weekly for any signs of leakage.[7]
-
Container Management : Keep the waste container closed at all times except when adding waste.[2][4][8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
Request for Pickup : Once the container is full or ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][4]
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the sink or in regular trash.[4][5]
-
Do NOT attempt to neutralize or treat the chemical waste unless you are following a specifically approved and documented procedure.[1]
Regulatory and Storage Summary
The following table summarizes key quantitative data and regulatory limits pertinent to the storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline/Limit | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Headspace | Minimum 1 inch | [7] |
| Maximum SAA Storage Time | Up to 12 months (if volume limits are not exceeded) | [2] |
| Time for Removal After Full | Within 3 calendar days | [2] |
| pH for Aqueous Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
This comprehensive approach to waste management will ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 129075-59-8). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. The following procedures are based on general best practices for handling halogenated organic compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any dust or vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the compound and its concentration.
-
Ensure the manufacturer's Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Segregate from incompatible materials, such as strong oxidizing agents.
3. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate personal protective equipment (PPE) as outlined in the table above.
-
Avoid generating dust.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
This includes excess compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and rinsate from cleaning glassware.
-
The waste container should be specifically marked for "Halogenated Organic Waste."
2. Container Management:
-
Use a chemically resistant and sealable container for waste collection.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow and Safety Controls
To further clarify the handling process and safety hierarchy, the following diagrams are provided.
Caption: Workflow for handling this compound.
Caption: Hierarchy of safety controls for chemical handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
